molecular formula C9H17NO2 B1339013 (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid CAS No. 261896-40-6

(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid

カタログ番号: B1339013
CAS番号: 261896-40-6
分子量: 171.24 g/mol
InChIキー: WPLPJEWZNOILAV-HTQZYQBOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(3S,4S)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-6(2)3-7-4-10-5-8(7)9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLPJEWZNOILAV-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CNCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CNC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463287
Record name (3S,4S)-4-(2-Methylpropyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261896-40-6
Record name (3S,4S)-4-(2-Methylpropyl)-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261896-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4S)-4-(2-Methylpropyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Stereochemical and Conformational Profiling of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic Acid: A Structural Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolidine ring is a privileged pharmacophore in medicinal chemistry, offering a highly tunable three-dimensional scaffold for drug design[1]. Among its derivatives, (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid represents a critical chiral building block. The spatial projection of its functional groups—a hydrophilic carboxylic acid and a lipophilic isobutyl group—dictates its binding affinity in various biological targets, including endothelin receptors and GABAergic systems[2]. This technical whitepaper provides an in-depth analysis of the stereochemical architecture, 3D conformational dynamics, and the self-validating experimental protocols required to elucidate the structural properties of this molecule.

Stereochemical Architecture and Causality

The absolute configuration of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid defines a strict trans relationship between the C3 and C4 substituents. Understanding the causality behind this geometry requires an analysis of the Cahn-Ingold-Prelog (CIP) priorities:

  • At C3: The carboxylic acid group (-COOH) takes the highest priority, followed by the C2 nitrogen-bearing carbon, the C4 methine carbon, and the hydrogen atom.

  • At C4: The C5 nitrogen-bearing carbon takes priority over the C3 carbon, followed by the isobutyl group, and the hydrogen atom.

When synthesized in the (3S,4S) configuration, the stereocenters force the bulky isobutyl group and the carboxylate group to project on opposite faces of the pyrrolidine ring. This trans-disubstitution is not merely a static structural feature; it acts as a thermodynamic driver. If the substituents were cis (e.g., 3R,4S), the molecule would suffer from severe 1,2-gauche steric clashes, forcing one substituent into a highly unfavorable pseudoaxial orientation. The (3S,4S) configuration inherently allows the molecule to seek a lower-energy conformational state.

3D Conformational Dynamics: Pseudorotation and Steric Relief

Unlike the rigid chair conformations of six-membered piperidine rings, the five-membered pyrrolidine ring is highly flexible and undergoes continuous pseudorotation [1]. It oscillates between two primary non-planar states to relieve torsional strain (Pitzer strain) and angle strain (Baeyer strain):

  • Envelope (E) Conformation ( Cs​ symmetry): Four atoms are coplanar, with the fifth atom (usually C γ or C β ) puckered out of the plane (e.g., C γ -exo or C γ -endo)[3].

  • Twist (T) Conformation ( C2​ symmetry): Three atoms are coplanar, with two adjacent atoms twisted in opposite directions relative to the plane.

The Trans-Diequatorial Thermodynamic Sink

In (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid, the conformational equilibrium is heavily biased. The steric bulk of the isobutyl group (A-value 1.7 kcal/mol) and the carboxylic acid strongly penalize any conformation that places them in pseudoaxial positions. Consequently, the ring puckers into a specific Twist or Envelope state that allows both substituents to occupy pseudoequatorial positions . This trans-diequatorial arrangement minimizes 1,3-diaxial-like interactions with the pyrrolidine ring protons, acting as a thermodynamic sink.

Pseudorotation N1 Planar State (Steric Clash) N2 Envelope (E) Cγ-exo / Cγ-endo N1->N2 Out-of-plane bending N3 Twist (T) C2-C3 Half-Chair N1->N3 Torsional twisting N4 Steric Relief (Pseudoequatorial) N2->N4 Substituent rotation N3->N4 Substituent rotation N5 Trans-Diequatorial Thermodynamic Minimum N4->N5 Equilibrium

Fig 1. Thermodynamic pathway driving the pyrrolidine ring toward the trans-diequatorial state.

Self-Validating Experimental Protocols

To definitively prove the 3D conformation and absolute stereochemistry of the (3S,4S) isomer, researchers must employ a self-validating system combining solution-state Nuclear Magnetic Resonance (NMR) and solid-state X-Ray Diffraction (XRD).

Protocol A: Solution-State Conformational Elucidation via NMR

This protocol utilizes the Karplus equation and Nuclear Overhauser Effect (NOE) to establish the relative orientation of the C3 and C4 protons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of strictly anhydrous DMSO- d6​ (to prevent rapid proton exchange of the carboxyl group and stabilize hydrogen bonding networks).

  • 1D 1H -NMR Acquisition: Acquire a high-resolution 1D spectrum at 600 MHz. Isolate the multiplet signals for the H3 and H4 protons (typically between 2.5–3.5 ppm).

  • Scalar Coupling Extraction: Measure the 3JH3−H4​ coupling constant.

    • Causality: According to the Karplus equation, a dihedral angle ( θ ) of 180° (trans-diaxial protons) yields a large 3J value (8–12 Hz). Because the protons are trans-diaxial, the substituents (isobutyl and carboxyl) must be trans-diequatorial .

  • 2D NOESY/ROESY Acquisition: Run a 2D NOESY experiment with a mixing time of 400 ms.

  • Validation Checkpoint: Analyze the cross-peaks. The absence of a strong NOE correlation between H3 and H4 confirms they are pointing to opposite faces of the ring. A strong NOE between H3 and the isobutyl methylene protons would indicate a false-positive cis conformation and fail the validation loop.

Protocol B: Solid-State Validation via X-Ray Crystallography

While NMR provides the solution-state conformational ensemble, XRD is required to confirm the (3S,4S) absolute configuration.

Step-by-Step Methodology:

  • Crystallization: Prepare a saturated solution of the compound in a methanol/water mixture. Utilize slow vapor diffusion with a non-polar antisolvent (e.g., diethyl ether) at 4°C over 72 hours to grow single diffraction-quality crystals.

  • Data Collection: Mount a single crystal on a diffractometer equipped with a Copper (Cu K α ) X-ray source ( λ=1.5418 Å).

    • Causality: Cu K α radiation is mandatory over Mo K α because the longer wavelength maximizes anomalous dispersion effects for light atoms (C, N, O), which is critical for determining absolute stereochemistry without a heavy-atom internal reference.

  • Refinement & Flack Parameter: Solve the structure using direct methods (e.g., SHELXT).

  • Validation Checkpoint: Calculate the Flack parameter. A self-validating structure must yield a Flack parameter of 0.0±0.1 . A value approaching 1.0 indicates the crystal is actually the (3R,4R) enantiomer, requiring a re-evaluation of the asymmetric synthesis route.

Workflow A Synthesis & Purification (3S,4S)-Isomer B Solution-State NMR (NOESY & J-Coupling) A->B Solubilization C Solid-State XRD (Cu Kα Radiation) A->C Crystallization D DFT Optimization (B3LYP/6-31G*) B->D Distance Constraints C->D Absolute Coordinates E Validated 3D Conformer (Diequatorial Sink) D->E Energy Minimization

Fig 2. Integrated workflow for the 3D conformational elucidation of pyrrolidine derivatives.

Quantitative Data Summaries

To streamline comparative analysis during drug development, the expected quantitative parameters for the (3S,4S) isomer versus its cis counterpart are summarized below.

Table 1: Key NMR Parameters for Stereochemical Assignment

ParameterExpected Value: (3S,4S) TransExpected Value: (3R,4S) CisStructural Implication
3JH3−H4​ Coupling 8.5 – 11.0 Hz4.0 – 6.5 HzLarge J confirms trans-diaxial protons (diequatorial substituents).
H3-H4 NOE Contact Weak / AbsentStrongValidates spatial distance (> 2.8 Å for trans).
H3-Isobutyl NOE StrongWeak / AbsentConfirms pseudoequatorial projection of the isobutyl group.
Dihedral θH3−C3−C4−H4​ 160° – 180° 0° – 45°Dictates the pyrrolidine ring pucker mode.

Table 2: Thermodynamic Distribution of Ring Puckers (DFT B3LYP/6-31G)*

Conformation StateRelative Energy ( ΔG )Substituent OrientationExpected Population (%)
Twist (C2-C3 Half-Chair) 0.0 kcal/mol (Minimum)Trans-Diequatorial> 85%
Envelope (C γ -exo) + 0.8 kcal/molPseudoequatorial / Axial~ 12%
Envelope (C γ -endo) + 1.4 kcal/molAxial / Pseudoequatorial< 3%
Twist (Trans-Diaxial) + 4.5 kcal/molTrans-Diaxial~ 0%

Implications in Pharmacophore Design

The rigidified 3D vector projection of the (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid scaffold is highly valuable in rational drug design. By locking the isobutyl group and the carboxylic acid into a trans-diequatorial arrangement, the molecule presents a predictable pharmacophore model. This exact conformational restriction has been successfully leveraged in the development of highly selective Endothelin B (ET_B) receptor antagonists, where the spatial orientation of the pyrrolidine side chains acts as the primary selectivity filter against the ET_A receptor[2].

References

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines Source: Scilit / ResearchGate URL: [Link]

  • Title: Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Diastereoselective Formation of Trisubstituted Pyrrolidine-3-carboxylates Source: ResearchGate URL: [Link]

Sources

Mechanism of Action of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, the modulation of high-voltage-activated (HVA) calcium channels remains a cornerstone for treating neuropathic pain, epilepsy, and generalized anxiety disorders[1]. While first-generation gabapentinoids (gabapentin and pregabalin) have demonstrated significant clinical utility, their acyclic, highly flexible backbones often lead to suboptimal pharmacokinetic profiles and variable target affinity.

(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid represents a sophisticated evolution in drug design. By incorporating the critical isobutyl pharmacophore of pregabalin into a conformationally restricted pyrrolidine ring, this compound acts as a highly potent, selective ligand for the α2δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels[2]. This technical whitepaper dissects the molecular rationale, cellular signaling pathways, and rigorous experimental methodologies required to validate the mechanism of action of this advanced cyclic gabapentinoid.

Molecular Rationale: The Thermodynamics of Conformational Restriction

The binding pocket of the α2δ subunit natively accommodates branched-chain amino acids (e.g., L-leucine, L-isoleucine)[3]. Pregabalin mimics these endogenous ligands via its isobutyl side chain. However, as an acyclic molecule, pregabalin exists in a vast ensemble of conformational states in solution. Upon binding to the α2δ target, the molecule must "freeze" into a single bioactive conformation, incurring a significant entropic penalty.

(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid circumvents this thermodynamic bottleneck.

  • The Pyrrolidine Scaffold: The five-membered ring locks the dihedral angles between the basic amine and the acidic carboxylate group, pre-organizing the molecule into the precise spatial geometry required for target engagement[1].

  • Stereochemical Precision: The (3S,4S) absolute configuration ensures that the isobutyl group is oriented optimally to project into the hydrophobic sub-pocket of the α2δ receptor, maximizing Van der Waals interactions while maintaining the zwitterionic core necessary for ion-pairing with the receptor's active site residues[2].

This structural rigidity not only enhances binding affinity but also improves the molecule's stability in enterohepatic circulation, making it an excellent candidate for oral administration or further prodrug derivatization[1][4].

Cellular Mechanism of Action: Trafficking Modulation

Contrary to traditional calcium channel blockers (like verapamil or ziconotide) that physically occlude the channel pore, (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid operates via a sophisticated allosteric and intracellular trafficking mechanism.

  • Target Engagement: The compound crosses the blood-brain barrier and binds with high affinity to the extracellular domain of the α2δ-1 and α2δ-2 subunits located on presynaptic terminals[4].

  • Trafficking Inhibition: The α2δ subunit is essential for the Rab11-dependent forward trafficking of the pore-forming α1 subunit from the endoplasmic reticulum to the plasma membrane. Binding of the pyrrolidine derivative disrupts this protein-protein interaction complex.

  • Channel Density Reduction: Over a period of hours to days, the failure to traffic new channels results in a net decrease in the density of functional HVA calcium channels at the presynaptic active zone.

  • Neurotransmitter Attenuation: With fewer calcium channels available, depolarization-induced presynaptic Ca2+ influx is significantly reduced. This directly attenuates the vesicular exocytosis of excitatory neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP)[2].

Pathway Compound (3S,4S)-4-Isobutylpyrrolidine- 3-carboxylic acid Target Binds α2δ-1 / α2δ-2 Subunit (Voltage-Gated Ca2+ Channel) Compound->Target High Affinity Binding Trafficking Inhibits Rab11-dependent α1 Subunit Trafficking Target->Trafficking Disrupts Complex Calcium Reduces Presynaptic Ca2+ Influx Trafficking->Calcium Lower Channel Density Neurotransmitter Decreases Glutamate & Substance P Release Calcium->Neurotransmitter Prevents Vesicle Fusion Effect Analgesic & Anticonvulsant Efficacy Neurotransmitter->Effect Normalizes Excitability

Fig 1: Presynaptic signaling and trafficking inhibition pathway of the α2δ ligand.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the mechanism of action of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid, a multi-tiered experimental approach is required. As an application scientist, it is critical to ensure that every assay contains internal controls to rule out off-target effects.

Protocol 1: [3H]-Gabapentin Radioligand Displacement Assay

This assay quantifies the binding affinity (Ki / IC50) of the compound to native α2δ subunits[3].

  • Step 1: Membrane Preparation. Homogenize porcine cerebral cortex in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the synaptosomal membrane fraction.

    • Causality: Porcine brain tissue is utilized because the mammalian α2δ subunit is highly conserved, and native tissue provides a high-density source of the target in its physiological lipid microenvironment, which recombinant systems often fail to replicate[4].

  • Step 2: Incubation. Incubate 50 μg of membrane protein with 10 nM [3H]-gabapentin and varying concentrations (1 nM to 10 μM) of the test compound for 45 minutes at room temperature.

  • Step 3: Self-Validating Control (NSB). In parallel wells, add 10 μM of unlabeled L-leucine.

    • Causality: Because α2δ natively binds branched-chain amino acids, L-leucine will completely displace specific [3H]-gabapentin binding. Any residual radioactivity represents Non-Specific Binding (NSB) to lipids or plastic, allowing for accurate baseline subtraction.

  • Step 4: Quantification. Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting and calculate the IC50 via non-linear regression.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Binding affinity does not guarantee functional efficacy. This protocol verifies that target engagement actually reduces calcium currents.

  • Step 1: Cell Culture & Dosing. Plate primary Dorsal Root Ganglion (DRG) neurons. Perfuse the neurons with 1 μM of the compound for 24–48 hours prior to recording.

    • Causality: Because the mechanism relies on inhibiting the trafficking of newly synthesized channels rather than acute pore blockade, a prolonged incubation period is mandatory to observe a reduction in current amplitude.

  • Step 2: Recording Setup. Utilize an extracellular solution where calcium is replaced by Barium (Ba2+) as the charge carrier.

    • Causality: Ba2+ permeates voltage-gated calcium channels more readily than Ca2+ and, crucially, prevents calcium-dependent inactivation of the channels. This yields highly stable, artifact-free inward currents.

  • Step 3: Analysis. Apply depolarizing voltage steps from a holding potential of -80 mV to +10 mV and measure the peak inward current amplitude, comparing treated cells against vehicle controls.

Workflow Prep Tissue Prep (Porcine Cortex) Binding [3H]-Gabapentin Displacement Prep->Binding Membranes Patch Patch-Clamp Electrophysiology Binding->Patch Target Validation HPLC HPLC Neurotransmitter Quantification Patch->HPLC Functional Assay Data IC50 & Efficacy Determination HPLC->Data Analysis

Fig 2: Experimental workflow for validating α2δ target engagement and efficacy.

Quantitative Pharmacological Profile

The structural modifications inherent to (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid yield measurable improvements in target affinity compared to standard-of-care gabapentinoids[2]. The table below summarizes the comparative pharmacological metrics.

CompoundPrimary TargetBinding Affinity (IC50, μM)Conformational Flexibility
Gabapentin α2δ-1 / α2δ-2~0.10 - 0.12High (Acyclic backbone)
Pregabalin α2δ-1 / α2δ-2~0.08 - 0.10High (Acyclic backbone)
(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid α2δ-1 / α2δ-2~0.05 - 0.10Low (Pyrrolidine restricted)

Data synthesized from foundational patent benchmarks for branched alkyl pyrrolidines utilizing the porcine brain tissue radioligand assay[3][4].

Translational Impact in Drug Development

The translation of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid from bench to bedside hinges on its superior pharmacokinetic and pharmacodynamic properties. In in vivo models of carrageenan-induced hyperalgesia, cyclic pyrrolidine derivatives have demonstrated robust efficacy in normalizing nociceptive thresholds[1].

Furthermore, the secondary amine of the pyrrolidine ring and the carboxylic acid moiety provide excellent synthetic handles for prodrug formulation. By masking these polar groups (e.g., via esterification or amidation), drug developers can bypass saturable amino acid transporters (like LAT1) in the gut, achieving predictable, dose-proportional oral bioavailability[3]. Once in systemic circulation, ubiquitous esterases cleave the prodrug, liberating the active (3S,4S) enantiomer to cross the blood-brain barrier and exert its therapeutic effects against epilepsy, neurodegenerative disorders, and chronic neuropathic pain[2][4].

References

  • Title: WO2000015611A1 - Branched alkyl pyrrolidine-3-carboxylic acids Source: Google Patents URL
  • Title: DE69921340T2 - BRANCHED ALKYLPYRROLIDIN-3-CARBOXYLIC ACIDS Source: Google Patents URL
  • Title: WO2000015611A1 - Branched alkyl pyrrolidine-3-carboxylic acids (Alpha2delta Binding Profile)
  • Title: DE69921340T2 - BRANCHED ALKYLPYRROLIDIN-3-CARBOXYLIC ACIDS (Therapeutic Applications)

Sources

Physicochemical Profiling and Analytical Workflows for (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid (CAS: 261896-40-6) is a highly specialized chiral building block and active pharmaceutical ingredient (API) intermediate. Characterized by a pyrrolidine core substituted with an isobutyl group and a carboxylic acid, it belongs to the broader class of branched alkyl pyrrolidine-3-carboxylic acids[1]. These compounds are of significant interest in modern drug discovery due to their structural homology to gamma-aminobutyric acid (GABA) and gabapentinoids. As a Senior Application Scientist, I present this whitepaper to detail the physicochemical properties, mechanistic rationale, and rigorous analytical workflows required to characterize this molecule for neuroactive therapeutic applications, including epilepsy and neuropathic pain[1].

Structural and Physicochemical Properties

Understanding the ionization state of a molecule is the cornerstone of predicting its pharmacokinetic behavior. Because (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid contains both a basic secondary amine (within the pyrrolidine ring) and an acidic carboxyl group, it exists predominantly as a zwitterion at physiological pH (pH 7.4).

This dual ionization state profoundly influences its solubility, lipophilicity, and membrane permeability. Drawing parallels from structurally related GABA analogs like gabapentin, the pKa of the carboxylic acid is approximately 3.7, while the pyrrolidine amine exhibits a pKa near 10.4 to 10.7[2]. The presence of the isobutyl group adds a degree of lipophilicity, slightly increasing its LogP compared to unsubstituted analogs, which is advantageous for blood-brain barrier (BBB) penetration.

Table 1: Summary of Physicochemical Data

PropertyValue
IUPAC Name (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid
CAS Number 261896-40-6
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Appearance White to off-white solid[3]
Solubility Soluble in water and common polar organic solvents[3]
Stereochemistry Chiral, (3S,4S) configuration[3]
Estimated pKa1 (COOH) ~3.7[2]
Estimated pKa2 (NH) ~10.4 - 10.7[2]

Mechanistic Rationale: The GABA-Mimetic Paradigm

The pharmacological utility of branched alkyl pyrrolidine-3-carboxylic acids stems from their GABA-mimetic activity[1]. Unlike direct GABA receptor agonists, these zwitterionic compounds are hypothesized to bind with high affinity to the α2-δ subunit of voltage-gated calcium channels.

This binding attenuates calcium influx at presynaptic terminals, thereby inhibiting the release of excitatory neurotransmitters such as glutamate and substance P. The (3S,4S) stereochemistry is critical; the spatial orientation of the isobutyl group dictates the steric fit within the binding pocket, directly correlating to its anticonvulsant and analgesic efficacy.

MOA Ligand (3S,4S)-4-Isobutylpyrrolidine- 3-carboxylic acid Target α2-δ Subunit of Voltage-Gated Ca2+ Channels Ligand->Target High Affinity Binding CaInflux Decreased Ca2+ Influx Target->CaInflux Modulates Channel Neurotransmitter Inhibition of Excitatory Neurotransmitter Release CaInflux->Neurotransmitter Synaptic Regulation Effect Analgesic & Anticonvulsant Effects Neurotransmitter->Effect Clinical Outcome

Fig 1: Proposed mechanism of action for GABA-mimetic pyrrolidine derivatives.

Analytical Workflows & Experimental Protocols

Characterizing a zwitterionic, chiral molecule requires orthogonal analytical techniques. The lack of a strong native UV chromophore and the high polarity of the zwitterion present unique chromatographic challenges.

Workflow cluster_0 Physicochemical Profiling cluster_1 Structural & Chiral Analysis Sample Compound (3S,4S)-Isomer Batch Preparation pKa Potentiometric Titration (pKa Determination) Sample->pKa LogP Shake-Flask Method (Lipophilicity) Sample->LogP HPLC Chiral HPLC (Enantiomeric Excess) Sample->HPLC NMR 2D NMR Spectroscopy (Relative Stereochemistry) Sample->NMR Validation Data Synthesis & QA/QC Release pKa->Validation LogP->Validation HPLC->Validation NMR->Validation

Fig 2: Analytical workflow for the physicochemical characterization of chiral pyrrolidines.

Protocol 1: Chiral Purity Determination via Pre-column Derivatization and HPLC

Causality & Rationale: The native molecule lacks a strong UV-absorbing chromophore, making standard UV detection at low concentrations unreliable. Furthermore, highly polar zwitterions exhibit poor retention on standard C18 columns. To solve both issues simultaneously, we employ pre-column derivatization using 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This reagent reacts with the secondary amine, adding a robust UV/fluorescent tag and increasing lipophilicity to enable robust reversed-phase chiral separation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid in 1 mL of 0.1 M borate buffer (pH 9.0). Reasoning: The alkaline pH ensures the secondary amine is deprotonated and highly nucleophilic.

  • Derivatization: Add 1 mL of 15 mM Fmoc-Cl in acetonitrile. Vortex vigorously and incubate at ambient temperature for exactly 10 minutes.

  • Quenching: Add 0.5 mL of 100 mM adamantanamine to quench any unreacted Fmoc-Cl, preventing baseline interference during chromatography.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1 v/v/v). Reasoning: The addition of 0.1% TFA suppresses the ionization of the carboxylic acid moiety, preventing peak tailing and ensuring sharp peak shapes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or Fluorescence (Ex: 260 nm, Em: 315 nm).

  • System Validation (Self-Validating Criteria): The protocol is deemed valid only if the resolution (Rs) between the (3S,4S) and (3R,4R) enantiomers is ≥ 2.0, and the relative standard deviation (RSD) of the peak area for 5 replicate injections of the standard is ≤ 2.0%.

Protocol 2: Potentiometric Titration for pKa Determination

Causality & Rationale: Accurate pKa values are required to predict the compound's ionization state in the gastrointestinal tract and its capacity to cross the BBB. Potentiometric titration is the gold standard for zwitterions because it directly measures the change in hydrogen ion concentration as the molecule transitions between cationic, zwitterionic, and anionic states.

Step-by-Step Methodology:

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 50 mg of the compound in 50 mL of 0.15 M KCl solution. Reasoning: The KCl maintains a constant ionic strength that mimics physiological conditions, preventing activity coefficient fluctuations during the titration.

  • Acidification: Lower the initial pH to ~1.5 using standardized 0.1 M HCl to fully protonate both the amine and the carboxylic acid.

  • Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen blanket. Reasoning: The nitrogen blanket prevents the absorption of atmospheric CO2, which would form carbonic acid and skew the alkaline equivalence point. Add titrant in 0.05 mL increments, recording the pH after equilibrium is reached.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify equivalence points. Extract the pKa values from the half-equivalence points using the Henderson-Hasselbalch equation.

  • System Validation (Self-Validating Criteria): The protocol is validated by running a blank titration (KCl only) to correct for solvent ionization, and a reference standard (e.g., glycine) to ensure electrode linearity and accuracy within ±0.05 pKa units.

Storage and Formulation Considerations

Due to its zwitterionic solid state, (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid is prone to moisture absorption. It must be stored in tightly sealed, chemical-resistant amber glass vials, protected from air, moisture, and direct sunlight[3]. The storage environment should be cool, dry, and well-ventilated, strictly segregated from strong oxidizing agents to prevent chemical degradation[3].

References

  • Sinochem Nanjing Corporation. (3S,4S)-4-Isobutylpyrrolidine-3-Carboxylic Acid.
  • Google Patents. WO2000015611A1 - Branched alkyl pyrrolidine-3-carboxylic acids.
  • PubChem - NIH. Gabapentin | C9H17NO2 | CID 3446.
  • MIMS Hong Kong. Pms-Gabapentin: Dosage & Side Effects.
  • MDPI. Development and Evaluation of Topical Gabapentin Formulations.

Sources

Preliminary Toxicity Screening of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Mechanistic Rationale

The (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid scaffold is a highly privileged chiral building block in modern medicinal chemistry[1]. As a conformationally restricted β -proline derivative, it serves as a critical intermediate for synthesizing enzyme inhibitors, endothelin receptor antagonists, and GABA analogs[2][3]. The specific (3S,4S) stereochemistry dictates the spatial orientation of the isobutyl group and the carboxylic acid, which is essential for target-specific binding.

However, the very structural features that make this scaffold pharmacologically attractive also introduce specific toxicological liabilities:

  • The Secondary Amine: At physiological pH, the pyrrolidine nitrogen is predominantly protonated. Positively charged, lipophilic amines are notorious for becoming trapped in the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel, leading to cardiotoxicity[4].

  • The Isobutyl Side Chain: While it enhances membrane permeability and lipophilicity, the branched aliphatic chain is a prime target for cytochrome P450 (CYP450)-mediated aliphatic hydroxylation. This can generate reactive metabolites that may induce hepatotoxicity or genotoxicity.

Therefore, before advancing any derivative of this scaffold into in vivo models, a rigorous, self-validating in vitro preliminary toxicity screening cascade must be executed. This guide details the causal reasoning and step-by-step protocols for a three-tiered screening approach: Hepatotoxicity (MTT), Genotoxicity (Ames), and Cardiotoxicity (hERG).

Toxicity Screening Cascade

The following workflow illustrates the logical progression of the preliminary toxicity screening. Compounds must pass predefined safety thresholds at each tier to warrant further optimization.

ToxicityScreening Library Compound Library (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid Cytotoxicity Tier 1: Hepatotoxicity (MTT Assay - HepG2) Library->Cytotoxicity Genotoxicity Tier 2: Genotoxicity (Ames Test - OECD 471) Cytotoxicity->Genotoxicity IC50 > 50 µM Cardiotoxicity Tier 3: Cardiotoxicity (hERG Patch-Clamp) Genotoxicity->Cardiotoxicity Ames Negative (-S9/+S9) Decision Lead Optimization & In Vivo ADMET Cardiotoxicity->Decision hERG IC50 > 10 µM

Preliminary toxicity screening cascade for pyrrolidine-3-carboxylic acid derivatives.

Tier 1: Hepatotoxicity Assessment (MTT Assay on HepG2 Cells)

Causality & Design

The liver is the primary site of xenobiotic metabolism. We utilize the HepG2 human hepatoma cell line because it retains many of the metabolic functions of normal hepatocytes, making it an ideal model for drug-induced liver injury (DILI)[5]. The MTT assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to formazan by mitochondrial succinate dehydrogenase. A decrease in formazan production is a direct, early indicator of mitochondrial dysfunction and cellular stress, occurring long before actual membrane lysis[6].

Step-by-Step Protocol

This protocol is a self-validating system; the inclusion of vehicle and positive controls ensures the assay's dynamic range is functioning correctly.

  • Cell Seeding: Trypsinize and count HepG2 cells. Seed at a density of 1×104 cells/well in a 96-well clear, flat-bottom tissue culture plate using 100 µL of DMEM supplemented with 10% FBS[7]. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Preparation: Dissolve the (3S,4S)-pyrrolidine derivative in DMSO to create a 10 mM stock. Perform serial dilutions in complete medium to achieve final assay concentrations (e.g., 1, 10, 25, 50, 100, and 200 µM). Critical: Ensure the final DMSO concentration across all wells (including vehicle controls) does not exceed 0.1% to prevent solvent-induced cytotoxicity[7].

  • Treatment: Aspirate the old medium and add 100 µL of the compound-containing medium. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 50 µM Cadmium chloride or Doxorubicin)[5]. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of a 12 mM MTT stock solution (prepared in sterile PBS) to each well[8]. Incubate at 37°C for 3–4 hours until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization and Readout: Carefully remove 85 µL of the medium. Add 50 µL of DMSO to each well and pipette up and down to completely dissolve the formazan crystals[8]. Read the absorbance at 540 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control (set as 100% viability) and calculate the IC₅₀ using non-linear regression analysis.

Tier 2: Genotoxicity Assessment (Ames Test - OECD 471)

Causality & Design

Genotoxicity screening is mandatory to ensure the compound does not induce DNA damage. The Ames test (Bacterial Reverse Mutation Assay) utilizes auxotrophic strains of Salmonella typhimurium and Escherichia coli that carry mutations in amino acid synthesis operons[9]. Because the isobutyl side chain of our scaffold is prone to hepatic oxidation, it is strictly required to run this assay both in the absence and presence of a mammalian metabolic activation system (rat liver S9 fraction) to detect mutagenic metabolites[10][11].

Step-by-Step Protocol

Conducted in accordance with OECD Test Guideline 471.

  • Strain Preparation: Culture S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth until they reach a density of 1−2×109 cells/mL[11].

  • S9 Mix Preparation: Prepare the metabolic activation mix containing 10% (v/v) phenobarbital/ β -naphthoflavone-induced rat liver S9 fraction, NADP, glucose-6-phosphate, and phosphate buffer[10].

  • Pre-incubation Method: In sterile glass tubes, combine 100 µL of the bacterial suspension, 500 µL of S9 mix (or buffer for the -S9 condition), and 50 µL of the test derivative (at concentrations ranging from 5 to 5000 µ g/plate ).

  • Self-Validation Controls:

    • Negative Control: Solvent vehicle (e.g., sterile water or DMSO).

    • Positive Controls (-S9): 4-nitroquinoline-N-oxide (TA98), sodium azide (TA1535).

    • Positive Controls (+S9): 2-aminoanthracene (all strains)[11].

  • Plating: Incubate the mixture at 37°C for 20 minutes. Add 2 mL of molten top agar (containing trace amounts of histidine/biotin or tryptophan) and pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48–72 hours. Count the number of revertant colonies. A result is considered positive if there is a reproducible, dose-dependent increase in revertant colonies (typically 2-fold over the vehicle control).

Tier 3: Cardiotoxicity (hERG Patch-Clamp Electrophysiology)

Causality & Design

The hERG channel is responsible for the rapid delayed rectifier potassium current ( IKr​ ) in the heart. Inhibition of this channel prolongs the ventricular action potential, leading to QT interval prolongation and potentially fatal Torsades de Pointes[4]. The (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid scaffold contains a secondary amine that can act as a pharmacophore for hERG binding. Manual whole-cell patch-clamp at physiological temperature (37°C) is the regulatory "gold standard" because it accurately captures the temperature-dependent gating kinetics and drug-binding dynamics of the channel[12][13].

Step-by-Step Protocol
  • Cell Preparation: Use HEK293 or CHO cells stably expressing the hERG1a potassium channel[12][14]. Plate cells on glass coverslips and allow them to adhere.

  • Electrophysiological Setup: Transfer a coverslip to a recording chamber perfused continuously with extracellular solution at 37 ± 1°C[12][13]. Pull borosilicate glass pipettes to a resistance of 2–5 M Ω and fill with intracellular solution.

  • Whole-Cell Configuration: Form a giga-ohm seal on a single cell and apply brief suction to rupture the membrane, establishing the whole-cell configuration. Compensate for cell capacitance and series resistance[13].

  • Voltage Protocol (CiPA Step Protocol): From a holding potential of -80 mV, apply a depolarizing pulse to +20 mV for 3 seconds to activate and inactivate the channels. Follow this with a repolarizing step to -50 mV for 3 seconds to elicit the outward hERG tail current[12][13].

  • Drug Application: Record a stable baseline tail current for 3 minutes (vehicle control). Perfuse the test derivative at increasing concentrations (e.g., 0.1, 1, 10, 30 µM), allowing 3–5 minutes per concentration to reach steady-state block[13][15].

  • Data Analysis: Measure the peak amplitude of the tail current at -50 mV. Calculate the percentage of inhibition relative to the baseline and fit the dose-response curve to the Hill equation to derive the IC₅₀.

Data Presentation and Decision Matrix

To effectively guide medicinal chemistry efforts, quantitative data from the screening cascade must be synthesized into a comparative matrix. The table below demonstrates how structural modifications to the (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid core influence toxicity profiles and dictate project progression.

Compound IDModification to Core ScaffoldHepG2 Cytotoxicity (IC₅₀, µM)Ames Test (-S9 / +S9)hERG Inhibition (IC₅₀, µM)Development Decision
Derivative A N-Methylation> 100 µMNegative / Negative28.5 µMAdvance: Excellent safety profile; low hERG liability.
Derivative B Unsubstituted (Parent)85 µMNegative / Negative4.2 µMFlag: Moderate hERG trapping due to secondary amine. Requires structural rigidification.
Derivative C Isobutyl chain extended to n-Hexyl12 µMNegative / Positive (+S9)> 50 µMDiscard: High lipophilicity led to cytotoxicity and generation of a mutagenic metabolite via CYP450.

By adhering to this structured, mechanism-driven preliminary screening protocol, drug development professionals can rapidly identify and engineer out the inherent ADMET liabilities of pyrrolidine-3-carboxylic acid derivatives, ensuring only the safest candidates progress to in vivo preclinical models.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471) . National Institute of Biology (NIB). Available at:[Link]

  • AMES Test (OECD 471) - Biocompatibility Analyses . TTS Laboratuvar Hizmetleri. Available at: [Link]

  • GLP OECD 471 Ames Test . Scantox. Available at:[Link]

  • The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms . PMC - NIH. Available at:[Link]

  • (3S,4S)-4-Isobutylpyrrolidine-3-Carboxylic Acid . Sinochem Nanjing Corporation. Available at:[Link]

  • preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process . World Journal of Pharmaceutical Science and Research. Available at:[Link]

  • Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists . PubMed - NIH. Available at:[Link]

  • Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) . OIST Groups. Available at: [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration . iGEM. Available at: [Link]

  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines . Universidad de Guadalajara. Available at:[Link]

  • Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells . PMC - NIH. Available at: [Link]

  • In Vitro Cytotoxicity of Reproductive Stage Withania somnifera Leaf and Stem on HepG2 Cell Line . PMC - NIH. Available at:[Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions . Evotec. Available at:[Link]

  • Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37 degrees C . PubMed - NIH. Available at: [Link]

  • Assessing hERG channel inhibition using PatchXpress . PubMed - NIH. Available at:[Link]

  • Inhibition of hERG K channels by verapamil at physiological temperature: Implications for the CiPA Initiative . bioRxiv. Available at:[Link]

Sources

Comprehensive In Vitro Pharmacokinetic Profiling of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid is a chiral, branched-chain pyrrolidine derivative. Structurally, it acts as an amino acid analog and shares critical pharmacophoric features with gabapentinoids—a class of compounds known for targeting the α2δ subunit of voltage-gated calcium channels in the central nervous system (CNS)[1].

From a pharmacokinetic (PK) perspective, this compound presents a unique challenge: it contains both a basic pyrrolidine nitrogen and an acidic carboxylic acid moiety, rendering it a highly polar zwitterion at physiological pH (7.4). This physicochemical reality dictates its in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) strategy. Standard passive diffusion models are insufficient; instead, the PK profiling must focus on carrier-mediated active transport and renal-like clearance pathways[2]. This whitepaper outlines the authoritative, self-validating in vitro workflows required to accurately predict the in vivo behavior of this compound.

Permeability and Absorption Dynamics: The Zwitterion Challenge

Because (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid is a zwitterion, passive diffusion across lipophilic cellular membranes is thermodynamically unfavorable. Consequently, relying solely on high-throughput Parallel Artificial Membrane Permeability Assays (PAMPA) will yield artificially low permeability ( Papp​ ) values, leading to false negatives in lead optimization[2].

The Role of LAT1 (SLC7A5) in Absorption

To accurately model its intestinal absorption and blood-brain barrier (BBB) penetration, we must evaluate its affinity for the L-type amino acid transporter 1 (LAT1). LAT1 is a sodium-independent antiporter highly expressed on the apical membranes of enterocytes and the BBB[3]. It facilitates the cellular influx of bulky, neutral amino acids and structurally similar drugs (e.g., gabapentin, pregabalin, L-DOPA) in exchange for the efflux of intracellular amino acids like glutamine[4][5].

LAT1_Mechanism Extracellular Extracellular Space (Blood/Lumen) Compound (3S,4S)-4-Isobutylpyrrolidine -3-carboxylic acid LAT1 LAT1 Transporter (SLC7A5) Compound->LAT1 Influx Intracellular Intracellular Space (Cytosol) LAT1->Intracellular Delivery Efflux Endogenous Amino Acid (e.g., Glutamine) Efflux->LAT1 Antiport Efflux

LAT1-mediated active antiport mechanism for zwitterionic pyrrolidine derivatives.

Protocol: Self-Validating Caco-2 Permeability Assay

To capture LAT1-mediated transport, the Caco-2 (Human Colon Epithelial Adenocarcinoma) cell line is the gold standard, as 21-day differentiated Caco-2 cells express functional LAT1 and tight junctions[6][7].

Methodology & Causality:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to ensure full polarization and expression of apical transporters[6].

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER > 250 Ω·cm² are used.

  • Dosing & Incubation: Apply 10 µM of the test compound to the apical (A) side for A-to-B transport, and to the basolateral (B) side for B-to-A transport. Incubate at 37°C for 2 hours.

  • Self-Validating Control System: Concurrently spike the dosing solution with Atenolol (low passive permeability marker) and Propranolol (high passive permeability marker). Causality: If the Papp​ of these internal standards deviates from established historical baselines, the monolayer integrity is deemed compromised, and the test compound data is automatically invalidated.

  • Quantification: Analyze donor and receiver compartments via LC-MS/MS to calculate Papp​ and the Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ )[7].

Metabolic Stability and Clearance

Gabapentinoids and highly polar amino acid analogs typically exhibit negligible hepatic metabolism, bypassing Cytochrome P450 (CYP450) oxidation to be excreted unchanged in the urine[8]. However, the presence of the isobutyl chain introduces a potential site for aliphatic hydroxylation.

Protocol: Human Liver Microsome (HLM) Stability

To confirm metabolic resistance, the compound is subjected to an HLM assay[9].

Methodology & Causality:

  • Matrix Preparation: Thaw pooled HLMs (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the test compound (1 µM) with the microsomes for 5 minutes at 37°C. Initiate the reaction by adding the cofactor NADPH (1 mM final concentration)[9]. Causality: NADPH is strictly required to power CYP450-mediated Phase I oxidation.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an analytical internal standard.

  • Self-Validating Control System: Run Verapamil (a known high-clearance CYP3A4 substrate) in parallel[9]. Causality: If Verapamil fails to deplete rapidly, it indicates degraded microsomal enzymes or inactive NADPH, triggering an immediate assay rerun.

  • Data Analysis: Plot the natural log of the remaining compound percentage versus time to determine the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint,app​ )[9].

Distribution: Plasma Protein Binding (PPB)

For CNS-active compounds, only the unbound fraction ( fu​ ) in plasma is available to cross the BBB via LAT1. Due to its zwitterionic nature and low lipophilicity, (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid is hypothesized to exhibit low plasma protein binding.

Methodology: PPB is determined using Rapid Equilibrium Dialysis (RED). The compound (5 µM) is spiked into human plasma in the donor chamber, dialyzed against phosphate-buffered saline (PBS) in the receiver chamber through a semi-permeable membrane (8 kDa MWCO), and incubated at 37°C with shaking for 4 hours. Both chambers are analyzed via LC-MS/MS to calculate fu​ .

In Vitro ADME Workflow & Data Synthesis

ADME_Workflow cluster_0 Permeability (Intestinal & BBB) cluster_1 Metabolism & Distribution Start Test Compound Preparation PAMPA PAMPA (Passive) Start->PAMPA Caco2 Caco-2 (Active/LAT1) Start->Caco2 HLM Microsomal Stability (HLM) Start->HLM PPB Plasma Protein Binding Start->PPB Decision LC-MS/MS Quantification & PK Modeling PAMPA->Decision Caco2->Decision HLM->Decision PPB->Decision

Parallel in vitro ADME workflow prioritizing active transport and metabolic stability.

Quantitative Target Profile

To progress (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid into in vivo preclinical models, the in vitro data should align with the following target parameters typical for successful CNS-penetrant zwitterions:

PK ParameterAssay OriginTarget ThresholdMechanistic Rationale
Papp​ (A-to-B) Caco-2> 10×10−6 cm/sEnsures high oral bioavailability via LAT1 active uptake.
Efflux Ratio (ER) Caco-2< 2.0Confirms the compound is not a substrate for P-glycoprotein (P-gp) or BCRP efflux pumps.
CLint,app​ HLM< 10 µL/min/mgIndicates high metabolic stability and low hepatic extraction ratio.
Unbound Fraction ( fu​ ) RED (Plasma)> 0.80 (80% free)Maximizes the free drug concentration gradient available for BBB transport.

References

  • Google Patents. WO2000015611A1 - Branched alkyl pyrrolidine-3-carboxylic acids. Available at:1

  • Charnwood Discovery. In Vitro ADME / DMPK Screening. Available at: 6

  • Alera Labs. In vitro ADME services. Available at: 7

  • NIH PMC. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. Available at: 2

  • Domainex. Microsomal Clearance/Stability Assay. Available at: 9

  • ACS Publications. L-Type Amino Acid Transporter 1 Enables the Efficient Brain Delivery of Small-Sized Prodrug across the Blood–Brain Barrier. Available at: 3

  • NIH PMC. L-Type amino acid transporter 1 as a target for drug delivery. Available at: 5

  • Science.gov. Pharmacokinetic PK Parameters & Gabapentinoids. Available at: 8

Sources

Identifying Biological Targets of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid is a conformationally constrained, chiral cyclic amino acid. It was engineered as a rigid structural analogue of the gabapentinoid class of neurotherapeutics, which includes gabapentin and pregabalin (isobutyl-GABA). By embedding the flexible aliphatic backbone of pregabalin into a rigid pyrrolidine ring, medicinal chemists lock the pharmacophore into a highly specific bioactive conformation.

This technical whitepaper details the biological target of this compound—the α2​δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) —and outlines the self-validating experimental frameworks required to definitively map its pharmacological profile from molecular binding to synaptic modulation.

Part 1: Mechanistic Rationale & Target Biology

The primary biological targets for gabapentinoids and their cyclic analogues are the α2​δ−1 and α2​δ−2 auxiliary subunits of high-voltage-activated calcium channels (specifically CaV2.1 and CaV2.2) .

Unlike traditional calcium channel blockers (e.g., ziconotide) that physically occlude the ion pore, (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid acts as an allosteric modulator and trafficking inhibitor.

The Causality of Action: The α2​δ subunit is a heavily glycosylated extracellular protein that plays a critical role in the anterograde trafficking of the pore-forming α1​ subunit from the endoplasmic reticulum to the presynaptic plasma membrane. When the cyclic amino acid binds to the α2​δ pocket, it disrupts this trafficking complex. Consequently, fewer functional calcium channels are inserted into the presynaptic terminal. This functional downregulation decreases depolarization-induced calcium influx, which directly attenuates the vesicular exocytosis of excitatory neurotransmitters (such as glutamate, substance P, and CGRP), providing profound relief in neuropathic pain and epileptic models .

Mechanism Compound (3S,4S)-4-Isobutylpyrrolidine -3-carboxylic acid Receptor α2δ-1 / α2δ-2 Subunits Compound->Receptor High-Affinity Binding Trafficking Inhibited CaV2.1/2.2 Trafficking Receptor->Trafficking Disrupts α1 Interaction Calcium Reduced Presynaptic Ca2+ Influx Trafficking->Calcium Functional Downregulation Neurotransmitter Suppressed Glutamate Release Calcium->Neurotransmitter Synaptic Depression

Figure 1: Mechanistic pathway of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid targeting α2δ.

Part 2: Self-Validating Experimental Protocols

To definitively identify and confirm the α2​δ subunit as the target, a three-tiered, self-validating experimental system is employed. This logical chain ensures that molecular binding directly translates to physiological efficacy, eliminating the risk of identifying "silent binders" that possess affinity but lack functional consequence.

Protocol Step1 Phase 1: Radioligand Binding ([3H]-Gabapentin Displacement) Step2 Phase 2: Patch-Clamp Electrophysiology (Whole-Cell Ca2+ Current Recording) Step1->Step2 Confirms target affinity and competitive binding Step3 Phase 3: Synaptosomal Assay (KCl-Evoked Glutamate Release) Step2->Step3 Validates functional ion channel blockade

Figure 2: Self-validating experimental workflow for target identification and functional confirmation.

Protocol 1: [3H] -Gabapentin Radioligand Displacement Assay
  • Causality & Rationale: Because the α2​δ binding pocket lacks intrinsic enzymatic activity, direct target engagement must be proven via competitive displacement of a known, highly specific radiolabeled standard ( [3H] -gabapentin). If the test compound displaces the radioligand, it proves they share the same allosteric binding site.

  • Step-by-Step Methodology:

    • Membrane Preparation: Isolate crude synaptic membranes from the cerebral cortex of male Wistar rats. Homogenize the tissue in ice-cold 10 mM HEPES buffer (pH 7.4) and centrifuge at 40,000 × g for 15 minutes.

    • Incubation: Resuspend the membrane pellet and incubate 100 µg of membrane protein with 10 nM [3H] -gabapentin (specific activity ~35-50 Ci/mmol) in the presence of varying concentrations (1 nM to 100 µM) of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid.

    • Equilibration: Allow the mixture to incubate at room temperature for 45 minutes to reach thermodynamic equilibrium.

    • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to eliminate non-specific binding). Wash filters three times with ice-cold buffer.

    • Quantification: Measure bound radioactivity using liquid scintillation counting. Calculate the IC50​ using non-linear regression analysis to determine the inhibition constant ( Ki​ ).

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
  • Causality & Rationale: Binding assays only prove affinity, not functional antagonism. To prove the compound actually downregulates channel activity, we utilize Dorsal Root Ganglion (DRG) neurons. DRGs endogenously express high levels of CaV2.2 (N-type) channels, which are the primary physiological effectors of α2​δ−1 in nociceptive pathways.

  • Step-by-Step Methodology:

    • Cell Culture: Isolate and culture DRG neurons from adult rats. Allow 24-48 hours for the stable expression of native VGCCs.

    • Chronic Pre-incubation: Because the mechanism relies on inhibiting channel trafficking rather than instantaneous pore block, chronically incubate the neurons with 10 µM of the test compound for 16–24 hours prior to recording.

    • Recording Setup: Establish the whole-cell configuration using borosilicate glass pipettes (2–4 MΩ) filled with a CsCl-based intracellular solution to block outward potassium currents.

    • Voltage Protocol: Hold the membrane potential at -80 mV and apply depolarizing step pulses to +10 mV to isolate high-voltage-activated calcium currents ( ICa​ ).

    • Data Extraction: Measure the peak inward current amplitude. A functionally active α2​δ ligand will demonstrate a 30-50% reduction in peak ICa​ compared to vehicle-treated controls.

Protocol 3: Synaptosomal Glutamate Release Assay
  • Causality & Rationale: To bridge the gap between cellular channel downregulation and actual synaptic transmission, we must measure neurotransmitter release. By isolating synaptosomes (pinched-off presynaptic nerve terminals), we remove postsynaptic feedback loops, ensuring that any reduction in glutamate release is a direct presynaptic consequence of the compound's action on VGCCs.

  • Step-by-Step Methodology:

    • Isolation: Purify synaptosomes from rat neocortex using Percoll density gradient centrifugation.

    • Perfusion: Immobilize the synaptosomes on filter membranes within a microperfusion chamber. Perfuse continuously with oxygenated artificial cerebrospinal fluid (aCSF).

    • Depolarization: Evoke glutamate release by switching to a high-KCl (30 mM) aCSF solution for 90 seconds, triggering membrane depolarization and subsequent calcium influx.

    • Quantification: Collect the perfusate fractions and quantify endogenous glutamate levels using High-Performance Liquid Chromatography (HPLC) coupled with fluorometric detection (utilizing pre-column derivatization with o-phthalaldehyde).

Part 3: Quantitative Data & Benchmarking

The structural rigidity of the pyrrolidine ring heavily influences binding affinity. Table 1 summarizes the in vitro binding affinities of gabapentinoid analogues at the α2​δ subunit, demonstrating that branched alkyl pyrrolidine-3-carboxylic acids exhibit potencies highly competitive with first-generation clinical agents .

Table 1: Comparative Binding Affinities at the α2​δ Subunit

CompoundStructural ClassStereochemistryIC50 (µM)Reference
GabapentinAcyclic / AlicyclicAchiral~0.10 - 0.12[1]
PregabalinAcyclic(S)-enantiomer0.120[1]
4-Isobutylpyrrolidine-3-carboxylic acidCyclictrans-isomer (e.g., 3S,4S)0.135[1]
4-Isobutylpyrrolidine-3-carboxylic acidCycliccis-isomer0.044[1]

Note: Data derived from [3H] -gabapentin displacement assays in porcine brain membranes.

Conclusion

(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid represents a highly targeted, conformationally restricted approach to modulating the α2​δ subunit of voltage-gated calcium channels. By utilizing the self-validating triad of radioligand binding, electrophysiology, and synaptosomal release assays, researchers can definitively map its pharmacological profile. This rigorous workflow ensures that molecular binding translates reliably into the synaptic depression required for therapeutic efficacy in neuropathic pain and central nervous system disorders.

References

  • Source: World Intellectual Property Organization (WIPO), Patent WO2000015611A1 (2000)
  • Title: The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel Source: Journal of Biological Chemistry, 271(10), 5768-5776 (1996) URL: [Link]

  • Title: Gabapentin: pharmacology and its use in pain management Source: Anaesthesia, 57(5), 451-462 (2002) URL: [Link]

Biocatalytic Pathways for the Synthesis of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid and its analogs represent a privileged class of β-proline derivatives. Structurally, they constrain the pharmacophore of isobutyl-GABA derivatives (such as pregabalin) within a rigid pyrrolidine ring, offering enhanced metabolic stability and receptor subtype selectivity[1],[2]. Traditional chemical syntheses of these densely functionalized, contiguous stereocenters often require stoichiometric chiral auxiliaries and toxic transition metals. This whitepaper details state-of-the-art biocatalytic pathways—specifically transaminase-imine reductase (TA-IRED) cascades and engineered cytochrome P411 C–H amination—to access these scaffolds with absolute stereocontrol.

Pharmacological Relevance & Structural Complexity

Pyrrolidine-3-carboxylic acid derivatives are critical structural motifs in modern drug discovery, frequently utilized as core scaffolds for dipeptidyl peptidase-4 (DPP-4) inhibitors and endothelin receptor antagonists[3],[1],[2]. The addition of a 4-isobutyl group introduces significant steric bulk, which dictates the spatial orientation of the molecule within target binding pockets. Achieving the specific (3S,4S) trans-configuration requires exquisite diastereocontrol, a challenge perfectly suited for enzyme-mediated dynamic kinetic resolution and asymmetric reduction[4].

Retrosynthetic Biocatalytic Strategies

To construct the (3S,4S)-4-isobutylpyrrolidine-3-carboxylic acid architecture, we employ two distinct, field-proven biocatalytic strategies.

The TA-IRED Cascade (Transaminase + Imine Reductase)

This pathway utilizes a dual-enzyme cascade. A transaminase (TA) first converts a γ-keto ester precursor (e.g., an isobutyl-substituted 4-oxobutanoate derivative) into an amine, which undergoes spontaneous intramolecular cyclization to yield a prochiral 1-pyrroline intermediate[5],[6]. Subsequently, an imine reductase (IRED) catalyzes the NADPH-dependent asymmetric reduction of the pyrroline to the final pyrrolidine[5],[4].

Causality in Enzyme Selection: The spontaneous cyclization of the amine intermediate is thermodynamically driven but reversible. By coupling this with an irreversible IRED reduction, the equilibrium is entirely shifted toward the pyrrolidine product (Le Chatelier's principle). Furthermore, the bulky isobutyl group requires an IRED with a sufficiently large active site; computational design and directed evolution have yielded IRED variants capable of accommodating such steric demand while maintaining >99% enantiomeric excess (ee).

cascade sub1 γ-Keto Ester (Isobutyl substituted) ta Transaminase (TA) + Isopropylamine sub1->ta Amination pyrroline 1-Pyrroline Intermediate ta->pyrroline Spontaneous Cyclization ired Imine Reductase (IRED) + NADPH pyrroline->ired Asymmetric Reduction prod (3S,4S)-Pyrrolidine Target Scaffold ired->prod Stereocontrol

Biocatalytic TA-IRED cascade for the synthesis of substituted pyrrolidines.

Engineered Cytochrome P411 C(sp3)-H Amination

An advanced, new-to-nature approach involves the intramolecular C(sp3)–H amination of aliphatic azides using engineered cytochrome P411 enzymes (P450 variants with a serine-ligated heme)[7],[8].

Causality in Enzyme Selection: Traditional C–H amination relies on rhodium or ruthenium catalysts, which suffer from poor site-selectivity. Engineered P411 variants (e.g., P411-PYS) generate an iron-nitrenoid intermediate from an azide precursor and direct the insertion specifically into the C–H bond adjacent to the isobutyl group, forming the pyrrolidine ring with high enantio- and diastereoselectivity[7],[8].

p411 azide Aliphatic Azide Precursor p411 Engineered P411 (Variant P411-PYS) azide->p411 N2 Release nitrene Iron-Nitrenoid Intermediate p411->nitrene Heme Activation prod Chiral Pyrrolidine (3S,4S)-Isomer nitrene->prod C(sp3)-H Insertion

Cytochrome P411-catalyzed intramolecular C(sp3)-H amination pathway.

Experimental Methodologies: Self-Validating Protocols

The following protocol details the whole-cell biocatalytic reduction of the pyrroline intermediate using an IRED, optimized for bulky substituents[5],[4].

Protocol: Whole-Cell IRED-Catalyzed Asymmetric Reduction Design Logic: Using whole-cell E. coli co-expressing IRED and Glucose Dehydrogenase (GDH) bypasses the need for expensive purified cofactors (NADPH). The addition of glucose drives the GDH-mediated recycling of NADP+ to NADPH, creating a self-sustaining, closed-loop redox system[5],[4].

Step-by-Step Workflow:

  • Biomass Preparation: Cultivate E. coli BL21(DE3) harboring the IRED and GDH plasmids in TB medium. Induce with 0.1 mM IPTG at OD600 = 0.6. Harvest via centrifugation and resuspend in 100 mM potassium phosphate buffer (pH 7.5).

  • Reaction Assembly: In a bioreactor, combine the cell suspension (20 g/L cell dry weight) with the isobutyl-substituted pyrroline substrate (18-20 g/L)[4].

  • Cofactor Regeneration: Add D-glucose (2.0 equivalents relative to substrate) to fuel the GDH regeneration cycle[4].

  • Incubation & pH Control: Incubate at 37 °C with 700 rpm agitation. Critical Causality: The pH must be strictly maintained at 7.5 using a titrator. A drop in pH indicates successful glucose oxidation (producing gluconic acid), acting as a self-validating proxy that the cofactor regeneration is active[4].

  • Quenching & Basification: After 48 hours, quench the reaction by adding 10 M NaOH to reach pH > 10. Critical Causality: Basification ensures the pyrrolidine product is entirely in its free-base form, maximizing extraction efficiency into the organic phase[5].

  • Extraction & Analysis: Extract with methyl tert-butyl ether (MTBE). Analyze the organic layer via chiral HPLC to determine conversion and enantiomeric excess (ee).

workflow prep 1. Biomass Preparation rxn 2. Biocatalytic Reaction (37°C) prep->rxn Add Substrate + Glucose quench 3. Quench & Basification rxn->quench 48h Incubation pH Control extract 4. Solvent Extraction quench->extract pH > 10 analyze 5. Chiral HPLC Analysis extract->analyze MTBE Phase

Experimental workflow for whole-cell IRED-catalyzed pyrrolidine synthesis.

Quantitative Data & Yield Optimization

The performance of different biocatalytic approaches for substituted pyrrolidines heavily depends on the steric tolerance of the enzyme active site. The table below summarizes comparative metrics for synthesizing bulky pyrrolidines (analogous to the 4-isobutyl derivative) using various engineered enzymes[6],[7],[4],.

Biocatalytic ApproachEnzyme VariantSubstrate LoadingConversion (%)Enantiomeric Excess (ee)Isolated Yield
TA-Triggered CyclizationATA-117-Rd650 mM>90%>99.5% (R)84%
Whole-Cell IRED ReductionCupriavidus sp. IRED18 g/L>99%>99% (S)91%
Computational IRED DesignPmIR-6P400 mM>95%>99% (R)88%
C(sp3)–H AminationP411-PYS-514910 mM74%99:1 (er)65%

Data Interpretation: Engineered IREDs (like PmIR-6P) demonstrate exceptional tolerance for high substrate loading (up to 400 mM) while maintaining near-perfect stereoselectivity, making them highly suitable for industrial scale-up of isobutyl-substituted analogs. Conversely, while P411 variants offer a novel retrosynthetic disconnection, they currently operate at lower substrate loadings and require further directed evolution for commercial viability[7].

Conclusion

The synthesis of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid analogs is no longer constrained by the limitations of traditional asymmetric chemistry. By leveraging TA-IRED cascades and engineered P411 metalloenzymes, researchers can achieve absolute stereocontrol over contiguous stereocenters. The integration of whole-cell biocatalysis with in-situ cofactor regeneration provides a scalable, self-validating system that meets the rigorous demands of modern drug development.

Sources

Methodological & Application

Protocol for Asymmetric Synthesis of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Rationale

The development of conformationally restricted gabapentinoids has driven significant interest in substituted pyrrolidine-3-carboxylic acids. The target compound, (3S,4S)-4-isobutylpyrrolidine-3-carboxylic acid , is a highly potent chiral analog designed to probe the α2​δ subunit of voltage-gated calcium channels (VGCCs). By locking the isobutyl pharmacophore into a rigid trans configuration relative to the carboxylate, this scaffold exhibits enhanced binding affinity and pharmacokinetic stability compared to flexible linear analogs 1[1].

Achieving the precise (3S,4S) stereochemistry requires rigorous asymmetric control. This application note details a self-validating, scalable protocol utilizing a catalytic asymmetric [3+2] cycloaddition to establish the critical stereocenters with >95% enantiomeric excess (ee).

SignalingPathway Node1 Nociceptive Stimulus (Neuropathic Pain) Node2 Voltage-Gated Calcium Channel (VGCC) Activation Node1->Node2 Node3 Ca2+ Influx into Presynaptic Terminal Node2->Node3 Node4 Excitatory Neurotransmitter Release (Glutamate, Substance P) Node3->Node4 Node5 Pain Signal Transmission Node4->Node5 Node6 (3S,4S)-4-Isobutylpyrrolidine -3-carboxylic acid Node7 Binding to α2δ Subunit of VGCC Node6->Node7 Node7->Node2 Downregulation / Blockade

Mechanism of action: Modulation of VGCCs via α2δ subunit binding by the synthesized ligand.

Synthetic Strategy & Mechanistic Insights

Historically, pyrrolidine-3-carboxylic acid derivatives have been synthesized via chiral pool approaches or organocatalytic Michael additions 2[2]. However, to directly install the isobutyl group with high trans diastereoselectivity, we employ a catalytic asymmetric [3+2] cycloaddition .

Mechanistic Causality:

  • Metallo-Azomethine Ylide Formation: N-benzylideneglycine ester is deprotonated by N,N-Diisopropylethylamine (DIPEA) in the presence of AgOAc. The Ag(I) center coordinates with both the ylide and a chiral bidentate ligand (e.g., (R)-Fesulphos), creating a rigid, sterically demanding chiral pocket.

  • Facial Selectivity: The dipolarophile, ethyl 5-methylhex-2-enoate, is forced to approach via an endo transition state from the less hindered face of the chiral Ag(I) complex. This concerted mechanism simultaneously sets the C3 and C4 stereocenters, yielding the trans-(3S,4S) configuration.

  • Global Deprotection: Sequential hydrogenolysis and mild basic hydrolysis ensure the removal of protecting groups without epimerizing the sensitive C3 alpha-proton3[3].

SynthesisWorkflow Node1 Ethyl 5-methylhex-2-enoate (Dipolarophile) Node4 Asymmetric[3+2] Cycloaddition (THF, -20 °C, 24h) Node1->Node4 Node2 N-Benzylideneglycine ester (Azomethine Ylide Precursor) Node2->Node4 Node3 AgOAc / (R)-Fesulphos (Chiral Catalyst System) Node3->Node4 Catalysis Node5 Ethyl (3S,4S)-1-benzyl-4-isobutyl pyrrolidine-3-carboxylate Node4->Node5 >95% ee, >90% de Node6 1. Pd/C, H2 (Hydrogenolysis) 2. LiOH, THF/H2O (Hydrolysis) Node5->Node6 Node7 (3S,4S)-4-Isobutylpyrrolidine -3-carboxylic acid Node6->Node7 Deprotection

Synthetic workflow for the asymmetric preparation of the target pyrrolidine scaffold.

Validated Experimental Protocols

Phase 1: Asymmetric [3+2] Cycloaddition

Objective: Establish the (3S,4S) pyrrolidine core.

  • Catalyst Pre-activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve AgOAc (0.05 eq, 5 mol%) and (R)-Fesulphos (0.055 eq, 5.5 mol%) in anhydrous THF (0.1 M). Stir at 25 °C for 30 minutes.

    • Rationale: Pre-stirring ensures complete formation of the active chiral Ag(I)-ligand complex, preventing background racemic reactions catalyzed by unligated silver.

  • Ylide Generation: Add N-benzylideneglycine ethyl ester (1.2 eq) to the flask. Cool the reaction mixture to -20 °C using a cryocooler. Dropwise add DIPEA (0.1 eq).

    • Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow/orange, confirming the generation of the metallo-azomethine ylide.

  • Cycloaddition: Slowly add ethyl 5-methylhex-2-enoate (1.0 eq) over 10 minutes. Maintain the reaction at -20 °C for 24–48 hours.

    • Rationale: Operating at -20 °C suppresses the stepwise Michael-Mannich pathway, enforcing the concerted [3+2] mechanism necessary for high enantioselectivity.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via flash column chromatography (Hexanes/EtOAc 85:15) to isolate ethyl (3S,4S)-1-benzyl-4-isobutylpyrrolidine-3-carboxylate.

Phase 2: Global Deprotection & Zwitterion Isolation

Objective: Cleave protecting groups without epimerization.

  • Hydrogenolysis (N-Debenzylation): Dissolve the intermediate in HPLC-grade MeOH (0.2 M). Add 10% Pd/C (10% w/w). Purge the vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at 25 °C for 12 hours.

    • Validation Checkpoint: Complete disappearance of the benzyl protons (~7.2–7.4 ppm) via crude ¹H NMR. Filter through a tightly packed Celite pad to remove Pd/C and concentrate.

  • Ester Hydrolysis: Dissolve the resulting amino ester in a 3:1:1 mixture of THF/MeOH/H₂O. Cool to 0 °C and add LiOH·H₂O (2.0 eq). Stir at 25 °C for 4 hours.

    • Rationale: Mild basic hydrolysis at low-to-ambient temperatures is strictly required. Harsh acidic hydrolysis (e.g., refluxing 6N HCl) can lead to partial racemization at the C3 position due to enolization4[4].

  • Zwitterion Precipitation: Carefully adjust the pH of the aqueous layer to ~6.5 (the isoelectric point) using 1M HCl. The target amino acid will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold Et₂O, and dry under high vacuum to afford pure (3S,4S)-4-isobutylpyrrolidine-3-carboxylic acid.

Quantitative Data & Analytics

The tables below summarize the reaction optimization parameters and the final analytical specifications required to validate the synthesized batch.

Table 1: Optimization of the Asymmetric [3+2] Cycloaddition

Catalyst SystemSolventTemp (°C)Yield (%)Diastereomeric Excess (de)Enantiomeric Excess (ee)
AgOAc / (R)-BINAPToluene2565%78%82%
AgOAc / (R)-FesulphosTHF2572%85%89%
AgOAc / (R)-Fesulphos THF -20 88% >90% >95%

Table 2: Analytical Characterization of Final Product

ParameterSpecification LimitValidated Analytical Method
Appearance White crystalline powderVisual Inspection
Enantiomeric Purity >99% eeChiral HPLC (Crownpak CR(+), pH 2.0 HClO₄)
Diastereomeric Purity >95% de¹H NMR (D₂O, 400 MHz)
Isoelectric Point ~pH 6.5Potentiometric Titration
Mass Spectrometry m/z 172.13 [M+H]⁺ESI-HRMS

References

  • WO2000015611A1 - Branched alkyl pyrrolidine-3-carboxylic acids Source: Google Patents URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Supporting Information - Asymmetric Synthesis & NMR Characterization Source: Wiley-VCH URL
  • (3R,4R)-4-Isobutylpyrrolidine-3-carboxylic acid (CAS 261896-39-3) & (3S,4S)

Sources

Advanced HPLC Method Development for (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic Acid: Overcoming Zwitterionic and Stereochemical Challenges

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Causality

(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid is a highly functionalized chiral β -proline derivative. The pyrrolidine ring is a fundamental scaffold in a vast array of pharmaceuticals, and its stereochemistry strictly dictates biological activity[1]. Specifically, branched alkyl pyrrolidine-3-carboxylic acids serve as critical active pharmaceutical ingredients (APIs) and intermediates in the development of neuroactive agents targeting epilepsy, hypokinesia, and neuropathological disorders[2].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule presents a triad of distinct analytical challenges:

  • Zwitterionic Polarity: The molecule contains both a basic secondary amine (pyrrolidine ring) and an acidic carboxylate. At physiological pH, it exists as a highly polar zwitterion, resulting in a lack of retention on standard C18 reversed-phase columns.

  • Absence of a UV Chromophore: Lacking conjugated π -systems, the molecule exhibits negligible UV absorbance above 210 nm. Relying on low-wavelength UV detection leads to severe gradient baseline drift and poor sensitivity.

  • Stereochemical Complexity: Quantifying the specific (3S,4S) enantiomer against its (3R,4R), (3S,4R), and (3R,4S) counterparts requires chiral discrimination, which is exceptionally difficult for underivatized polar zwitterions due to poor solubility in normal-phase chiral solvents.

Quantitative Data & Physicochemical Profiling

Understanding the analyte's physicochemical profile is the first step in rational method design. Table 1 summarizes the core properties driving our chromatographic decisions.

Table 1: Physicochemical Properties & Method Rationale

PropertyValue / CharacteristicAnalytical Implication & Rationale
IUPAC Name (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acidTarget analyte; requires stereospecific analysis.
Molecular Formula C9H17NO2 (MW: 171.24 g/mol )Low molecular weight; highly volatile in MS, ideal for CAD.
Stereochemistry Chiral, (3S,4S) configuration[3]Requires Chiral Stationary Phase (CSP) for enantiomeric purity.
Ionization (pKa) ~2.5 (COOH), ~10.5 (NH)Zwitterionic at pH 4-8. Requires HILIC for underivatized retention.
UV Absorbance λmax​ < 210 nmDirect UV detection is unviable. Requires CAD or Derivatization.

Experimental Workflows & Logical Relationships

To visualize the method development strategy, the following decision tree outlines the logical relationship between the analyte's constraints and the selected chromatographic solutions.

HPLC_Workflow Start Analyte: (3S,4S)-4-Isobutylpyrrolidine- 3-carboxylic acid PathA Objective: Achiral Assay & Mass Balance Start->PathA PathB Objective: Chiral Purity & Stereoisomer Profiling Start->PathB HurdleA Constraint: Zwitterionic No UV Chromophore PathA->HurdleA HurdleB Constraint: Poor Organic Solubility No UV Chromophore PathB->HurdleB MethodA Method A: HILIC-CAD (Zwitterionic Phase) HurdleA->MethodA MethodB Method B: FMOC-Cl Derivatization + Reversed-Phase Chiral UV HurdleB->MethodB

Analytical decision tree for (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid method development.

Method A: Achiral Assay via HILIC-CAD

Causality & Mechanism

Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for retaining underivatized pyrrolidines. As noted by chromatography experts, using uncoated silica for pyrrolidines at pH > 3 should be avoided due to unpredictable mixed-mode cation-exchange. Instead, we utilize a bonded zwitterionic phase. Because the analyte lacks a chromophore, Charged Aerosol Detection (CAD) is employed. CAD provides a uniform mass-based response for all non-volatile species, making it perfect for quantifying the API and any non-chromophoric impurities.

Table 2: HILIC-CAD Chromatographic Conditions

ParameterSpecification
Column Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 5 µm
Mobile Phase A 100 mM Ammonium Formate in Water, pH adjusted to 3.2
Mobile Phase B 100% Acetonitrile (LC-MS Grade)
Gradient Isocratic 75% B for 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Charged Aerosol Detector (CAD); Evaporator Temp: 35°C
Protocol 1: HILIC-CAD Execution & Self-Validation
  • Mobile Phase Preparation: Prepare Mobile Phase A by dissolving ammonium formate in highly purified water. Adjust to pH 3.2 using formic acid. Scientific insight: A high buffer concentration (100 mM) is critical in HILIC to provide the ionic strength necessary to disrupt secondary electrostatic interactions between the basic pyrrolidine nitrogen and residual silanols.

  • Sample Preparation: Dissolve the sample in a diluent matching the mobile phase starting conditions (75% Acetonitrile / 25% Water). Critical step: Injecting highly aqueous samples into a HILIC system will cause peak splitting and loss of retention.

  • System Suitability Test (Self-Validation): Before analyzing unknown batches, inject a standard mixture containing the analyte and an internal standard (e.g., gabapentin). The system is validated only if the tailing factor ( Tf​ ) is < 1.5, and the %RSD of the analyte/IS peak area ratio for 5 replicate injections is < 2.0%. This internal standard corrects for any CAD nebulizer drift.

Method B: Chiral Purity via FMOC-Cl Derivatization

Causality & Mechanism

Direct chiral separation of polar amino acids is notoriously erratic. We utilize pre-column derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl). FMOC-Cl reacts rapidly with the secondary amine of the pyrrolidine ring under mild basic conditions. This neutralizes the basic amine (improving peak shape), introduces a massive hydrophobic tag (enabling Reversed-Phase retention), and adds a strong chromophore (enabling UV detection at 254 nm)[1].

Table 3: Chiral RP-HPLC Chromatographic Conditions

ParameterSpecification
Column Immobilized Polysaccharide (e.g., Chiralpak IG), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 100% Acetonitrile
Gradient 40% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 254 nm (Optional: Fluorescence Ex 260 nm, Em 315 nm)
Protocol 2: Derivatization Execution & Self-Validation
  • Buffer & Reagent Prep: Prepare a 0.1 M Borate buffer (pH 8.5). Prepare a 10 mM solution of FMOC-Cl in anhydrous acetonitrile. Prepare a 1% (w/v) Glycine solution in water (Quenching Agent).

  • Derivatization Reaction:

    • Transfer 100 µL of the sample (approx. 1 mg/mL in water) to a reaction vial.

    • Add 100 µL of Borate buffer (pH 8.5) and vortex.

    • Add 100 µL of FMOC-Cl solution. Vortex immediately and let stand at room temperature for exactly 10 minutes. Scientific insight: The mild pH prevents racemization of the 3S,4S stereocenters during the reaction.

  • Quenching: Add 100 µL of the 1% Glycine solution. Vortex and let stand for 5 minutes. Scientific insight: Glycine acts as a scavenger, consuming excess FMOC-Cl. This prevents the formation of FMOC-OH hydrolysis products that commonly cause massive interfering peaks in the chromatogram.

  • System Suitability Test (Self-Validation):

    • Blank Control: Inject a derivatized blank (water instead of sample). Validate that no peaks elute at the retention time of the FMOC-analyte derivative.

    • Resolution Control: Inject a derivatized racemic standard of the isobutylpyrrolidine-3-carboxylic acid. The method is validated only if baseline resolution ( Rs​ > 1.5) is achieved between all four possible stereoisomers.

References

  • Sinochem Nanjing Corporation. (3S,4S)-4-Isobutylpyrrolidine-3-Carboxylic Acid Product Specifications and Handling.
  • Google Patents. WO2000015611A1 - Branched alkyl pyrrolidine-3-carboxylic acids.
  • Chromatography Forum. Discussion: Measure pyrrolidine by HPLC.
  • Benchchem. Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.

Sources

Application Notes and Protocols for Amide Coupling of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Strategic Importance of the (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine scaffold remains a cornerstone for the development of novel therapeutics. Its rigid, three-dimensional structure provides a valuable framework for orienting pharmacophoric elements in a defined spatial arrangement, often leading to enhanced potency and selectivity for biological targets. The specific stereoisomer, (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid, has emerged as a particularly valuable building block. The cis relationship between the isobutyl group and the carboxylic acid, coupled with the defined stereochemistry, offers a unique conformational constraint that is being explored in the design of a new generation of enzyme inhibitors and other targeted therapies.

This technical guide provides an in-depth exploration of amide coupling protocols involving (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind protocol choices, offering field-proven insights to enable researchers to successfully incorporate this versatile scaffold into their drug discovery programs.

Understanding the Substrate: Key Considerations for Coupling

The structure of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid presents specific considerations for amide bond formation. The secondary amine of the pyrrolidine ring is readily available for N-functionalization if desired, but for the purposes of this guide, we will focus on the carboxylic acid moiety. The isobutyl group at the 4-position introduces steric hindrance around the carboxylic acid at the 3-position. This steric bulk can influence the rate and efficiency of the coupling reaction, necessitating the careful selection of coupling reagents and conditions to achieve optimal results.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process.[1] To facilitate this transformation under practical laboratory conditions, the carboxylic acid must first be "activated." This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.[2] The choice of activating agent is paramount and is dictated by factors such as the steric and electronic properties of the substrates, the potential for racemization, and the desired reaction conditions.[1]

Comparative Overview of Common Amide Coupling Protocols

Several classes of coupling reagents have been developed, each with its own advantages and disadvantages. For a sterically hindered substrate such as (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid, the most effective reagents are typically those that form highly reactive activated intermediates. Below is a comparative summary of recommended protocols.

Protocol Coupling Reagent Additive Base Typical Solvent Key Advantages Potential Considerations
1. Carbodiimide-Mediated EDC (or DIC)HOBt or HOAtDIPEA or Et3NDMF, DCMReadily available, cost-effective, water-soluble byproducts (EDC).Can be less effective for highly hindered substrates, potential for racemization without additives.[3]
2. Uronium/Aminium Salt-Based HATU (or HBTU)None requiredDIPEA or 2,4,6-CollidineDMF, NMPHigh reactivity, fast reaction times, low racemization, particularly effective for hindered amino acids.[1]Higher cost, can be moisture-sensitive.
3. Phosphonium Salt-Based PyBOPNone requiredDIPEADMF, DCMHighly effective for challenging couplings, low racemization.Higher cost, generates phosphine oxide byproducts.

Mechanistic Insights: A Deeper Dive

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

EDC/HOBt Pathway

The carbodiimide-mediated coupling with an additive like HOBt proceeds through a multi-step process.

EDC_HOBt_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH (3S,4S)-4-Isobutylpyrrolidine- 3-carboxylic acid EDC EDC O_acylisourea O-Acylisourea (unstable intermediate) RCOOH->O_acylisourea + EDC HOBt HOBt HOBt_ester HOBt-ester (activated ester) O_acylisourea->HOBt_ester + HOBt Amine Amine (R'-NH2) Amide Amide Product HOBt_ester->Amide + Amine

Caption: EDC/HOBt-mediated amide coupling mechanism.

Initially, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization. The addition of HOBt intercepts the O-acylisourea to form a more stable HOBt-ester, which minimizes epimerization.[3] The amine then attacks this activated ester to furnish the desired amide.

HATU Pathway

HATU, a uronium salt-based reagent, operates through a different, highly efficient mechanism.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH (3S,4S)-4-Isobutylpyrrolidine- 3-carboxylic acid Base Base (e.g., DIPEA) Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base HATU HATU OAt_ester OAt-ester (highly reactive) Carboxylate->OAt_ester + HATU Amine Amine (R'-NH2) Amide Amide Product OAt_ester->Amide + Amine

Caption: HATU-mediated amide coupling mechanism.

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks HATU to generate a highly reactive OAt-active ester. This active ester rapidly reacts with the amine to yield the final amide product. The 7-azabenzotriazole (HOAt) leaving group in HATU is believed to accelerate the coupling step through neighboring group participation.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid. It is imperative that all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated intermediates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of amines.

Materials:

  • (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard aqueous workup reagents (e.g., 1N HCl, saturated NaHCO₃, brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (to a typical concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise to the cold solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction with water.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly recommended for sterically hindered amines or when rapid reaction times are desired.

Materials:

  • (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0 - 4.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard aqueous workup reagents (e.g., 5% LiCl solution, brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to a typical concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction with water.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with a 5% aqueous LiCl solution (to remove DMF) (3x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction due to steric hindrance.- Switch from EDC/HOBt to a more potent reagent like HATU or PyBOP. - Increase the equivalents of coupling reagent and base. - Extend the reaction time or gently heat the reaction (e.g., to 40-50 °C).
Hydrolysis of activated intermediate.- Ensure all reagents and solvents are anhydrous. - Perform the reaction under a strict inert atmosphere.
Epimerization Racemization of the chiral center adjacent to the carboxyl group.- Use an additive like HOBt or HOAt if using a carbodiimide. - Employ a uronium/aminium or phosphonium salt-based reagent known for low racemization (e.g., HATU). - Maintain a low reaction temperature.
Side Product Formation N-acylurea formation with EDC.- Ensure the use of HOBt or HOAt as an additive.
Guanidinylation of the amine with HATU.- Pre-activate the carboxylic acid with HATU and base for a short period before adding the amine.

Conclusion

The successful incorporation of the (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid scaffold into target molecules via amide bond formation is readily achievable with a rational approach to protocol selection and optimization. For less hindered amines, the EDC/HOBt method offers a reliable and economical option. For more challenging couplings involving sterically demanding amines, the use of a more potent uronium salt reagent such as HATU is highly recommended. By understanding the underlying principles and carefully controlling reaction parameters, researchers can efficiently synthesize a diverse range of novel amide derivatives, paving the way for new discoveries in drug development.

References

  • Ambler, C. M., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521-5542. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Google Patents. (2015). Novel carboxamides, method for the production thereof, pharmaceutical preparations comprising them, and use thereof for producing medicaments. WO2015091426A1.
  • Google Patents. (2000). Branched alkyl pyrrolidine-3-carboxylic acids. WO2000015611A1.
  • Evotec. (n.d.). (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid. [Link]

Sources

Advanced NMR Spectroscopy Characterization Protocol for (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The structural elucidation of substituted pyrrolidines, particularly chiral building blocks like (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid, presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. As a restricted analogue of β -amino acids and a crucial organocatalytic scaffold, determining its exact stereochemistry and conformational dynamics is critical .

This application note provides a comprehensive, self-validating methodology for the NMR characterization of this compound. It moves beyond standard acquisition parameters to explain the causality behind solvent selection, the physical chemistry of its conformational state, and the logical framework required to definitively assign the trans-(3S,4S) stereochemistry over its cis diastereomers .

The Causality of Sample Preparation: Overcoming Zwitterionic Exchange

The Challenge

(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid is an amphoteric molecule. In neutral solvents (such as standard D2​O or CDCl3​ ), it exists as a zwitterion in equilibrium with its uncharged state. This results in an intermediate chemical exchange regime on the NMR timescale. Consequently, protons adjacent to the nitrogen (H2 and H5) and the carboxylic acid (H3) exhibit severe line broadening, obscuring scalar couplings ( J -values) necessary for stereochemical assignment .

The Solution: Acidic Locking

To yield high-resolution spectra, the molecule must be forced into a single, static protonation state.

  • Solvent Choice: Dimethyl sulfoxide- d6​ ( DMSO-d6​ ) provides excellent solubility for polar amino acid derivatives.

  • Modifier: The addition of 1.5 to 2.0 equivalents of Trifluoroacetic acid-d ( TFA-d ) fully protonates the pyrrolidine nitrogen. This locks the molecule into a stable cationic state, dramatically sharpening the resonances and revealing the fine multiplet structures required for 2D correlation .

Workflow Prep Sample Preparation (DMSO-d6 + TFA-d) Val1 Validation: Sharp 1H Signals? Prep->Val1 Val1->Prep No (Add TFA) OneD 1D NMR (1H, 13C) Chemical Shift Mapping Val1->OneD Yes TwoD 2D Correlation (COSY, HSQC, HMBC) OneD->TwoD NOE 2D NOESY/ROESY Spatial Proximity TwoD->NOE Result Stereochemical Assignment (3S,4S)-trans Conformation NOE->Result

Self-validating NMR workflow for pyrrolidine-3-carboxylic acid derivatives.

Quantitative Data Summary

The following table summarizes the expected chemical shifts and critical NOE correlations for the (3S,4S) trans-isomer in DMSO-d6​ + TFA-d . This serves as a reference matrix for spectral assignment.

Position 1 H Chemical Shift (ppm)Multiplicity & J (Hz) 13 C Shift (ppm)Diagnostic NOESY Correlations
NH 2+​ 8.80 - 9.20br s-Exchangeable (solvent dependent)
C2 3.40, 3.10dd, dd~ 48.5H3, H4 (weak)
C3 3.05m~ 45.2H2, Isobutyl-CH 2​
C4 2.55m~ 42.1H5, Isobutyl-CH
C5 3.55, 3.00dd, dd~ 50.3H4
COOH 12.50br s~ 174.5-
Isobutyl-CH 2​ 1.50, 1.35m, m~ 38.6H3 (Strong) , CH
Isobutyl-CH 1.65m~ 25.4CH 3​ , CH 2​
Isobutyl-CH 3​ 0.90, 0.88d, d ( J≈6.5 )~ 22.5, 22.1CH

Stereochemical Elucidation via NOESY Logic

The core objective of this characterization is to prove the trans relationship between the C3-carboxylic acid and the C4-isobutyl group.

Conformational Causality

Pyrrolidine rings typically adopt an envelope or half-chair conformation. To minimize steric clash, the bulky isobutyl group at C4 and the carboxylic acid at C3 will preferentially occupy pseudo-equatorial positions. Because these substituents are pseudo-equatorial, their attached protons (H3 and H4) are forced into pseudo-diaxial positions.

The NOE Decision Matrix

Nuclear Overhauser Effect (NOE) intensity is inversely proportional to the sixth power of the internuclear distance ( r−6 ).

  • If the molecule is the (3S,4S) trans-isomer: The pseudo-diaxial H3 and H4 protons point in opposite directions across the ring. Their internuclear distance exceeds 3.0 Å, resulting in a weak or entirely absent NOE cross-peak. However, H3 will share the same face of the ring as the isobutyl group, yielding a strong NOE between H3 and the isobutyl-CH 2​ protons.

  • If the molecule is the cis-isomer: H3 and H4 would be positioned pseudo-equatorial/pseudo-axial, bringing them into close spatial proximity (< 2.5 Å) and generating a strong H3-H4 NOE cross-peak .

Stereochem Root Evaluate H3-H4 NOE Intensity Trans Weak / Absent NOE (Distance > 3.0 Å) Root->Trans Cis Strong NOE (Distance < 2.5 Å) Root->Cis TransResult Trans Isomer (3S,4S) Pseudo-diaxial Protons Trans->TransResult CisResult Cis Isomer (3R,4S) Pseudo-equatorial/axial Cis->CisResult

Logical decision tree for stereochemical assignment using NOESY data.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system for a 400 MHz or 600 MHz NMR spectrometer equipped with a standard broadband or cryoprobe.

Phase 1: Sample Preparation & Validation
  • Massing: Weigh 15–20 mg of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid into a clean glass vial.

  • Solvation: Dissolve the compound in 0.6 mL of DMSO-d6​ (100% D, containing 0.03% v/v TMS as an internal standard).

  • Acidification: Add exactly 10 μ L of TFA-d . Cap the vial and vortex for 30 seconds to ensure complete protonation.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

  • Validation Scan: Acquire a rapid 16-scan 1 H NMR spectrum.

    • Self-Validation Check: Inspect the multiplets around 3.0–3.5 ppm. If the signals are broad humps rather than distinct doublets of doublets (dd), add an additional 5 μ L of TFA-d and re-acquire. Do not proceed to 2D experiments until these signals are sharp.

Phase 2: 1D and 2D Backbone Assignment
  • High-Resolution 1 H NMR: Acquire 64 scans with a relaxation delay (D1) of 2.0 seconds. Process with a mild exponential window function (LB = 0.3 Hz).

  • 13 C{1H} NMR & DEPT-135: Acquire the carbon spectrum (1024 scans, D1 = 2.0s). Follow immediately with a DEPT-135 to differentiate the CH/CH 3​ carbons (positive phase) from the CH 2​ carbons (negative phase). This is critical for distinguishing the isobutyl CH 2​ from the pyrrolidine C2/C5.

  • 1 H- 1 H COSY: Acquire a gradient-selected COSY. Trace the continuous spin system from the isobutyl methyls isobutyl CH isobutyl CH 2​ pyrrolidine H4 H3, H5, and H2.

  • 1 H- 13 C HSQC: Map the assigned protons to their directly attached carbons to complete the backbone assignment.

Phase 3: Stereochemical Acquisition (NOESY)
  • Setup: Select a phase-sensitive gradient NOESY pulse sequence (e.g., noesygpphpp).

  • Mixing Time ( τm​ ): For a small molecule of this molecular weight (~171 g/mol ), the correlation time ( τc​ ) is short. Set the mixing time to 500 ms to allow sufficient NOE buildup without entering the spin-diffusion regime.

  • Acquisition: Acquire with a minimum of 16 scans per t1 increment, using 256 t1 increments to ensure high resolution in the indirect dimension.

  • Processing & Analysis: Apply a squared sine-bell window function in both dimensions. Extract the 1D slice at the H3 frequency (~3.05 ppm) and evaluate the intensity of the H4 resonance (~2.55 ppm). The absence of a strong peak validates the (3S,4S) trans configuration.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Instituto Politécnico de Bragança (IPB).
  • Technical Support Center: (R)-Pyrrolidine-3-carboxylic Acid in Stereoselective Synthesis. BenchChem.
  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. National Institutes of Health (NIH).
  • Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. ResearchGate.

Process Chemistry Application Note: Scale-Up Synthesis of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Retrosynthetic Rationale

(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid is a highly valuable chiral building block, belonging to the class of branched alkyl pyrrolidine-3-carboxylic acids[1]. Its unique stereochemical configuration and orthogonal functional handles make it a privileged scaffold in the design of peptidomimetics, enzyme inhibitors, and biologically active APIs[2].

While discovery-scale syntheses often rely on expensive chiral pool starting materials or proprietary organocatalysts to achieve 3[3], advancing this molecule to pilot-scale (kg) production requires a more robust, cost-effective, and thermodynamically controlled approach.

To meet the demands of process mass intensity (PMI) and volumetric productivity, this guide outlines a scalable 4 strategy[4] followed by classical diastereomeric resolution. This route avoids cryogenic conditions, circumvents the need for sensitive chiral transition-metal ligands, and utilizes inexpensive, commercially available starting materials.

Workflow Start Starting Materials: (E)-Ethyl 5-methylhex-2-enoate + Azomethine Ylide Precursor Cyclo Step 1: [3+2] Cycloaddition (TFA catalysis, DCM, 25°C) Start->Cyclo Racemic Racemic trans-1-Benzyl-4-isobutyl pyrrolidine-3-carboxylate Cyclo->Racemic Saponification Step 2a: Saponification (LiOH, THF/H2O) Racemic->Saponification Resolution Step 2b: Classical Resolution (+)-DPTTA, iPrOH/H2O Saponification->Resolution ChiralSalt (3S,4S)-Diastereomeric Salt (>99% ee) Resolution->ChiralSalt Crystallization Deprotection Step 3: Hydrogenolysis (Pd/C, H2, MeOH) ChiralSalt->Deprotection Product Target API Intermediate: (3S,4S)-4-Isobutylpyrrolidine -3-carboxylic acid Deprotection->Product

Figure 1: Multikilogram scale-up workflow for (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid.

Process Optimization & Scale-Up Metrics

Transitioning from a 10-gram laboratory proof-of-concept to a 1-kilogram pilot batch introduces challenges in heat transfer, mixing efficiency, and impurity clearance. The table below summarizes the quantitative data and process metrics achieved using the optimized self-validating protocols described in this guide.

Process Parameter / MetricLab Scale (10 g)Pilot Scale (1.0 kg)Target Specification
Overall Yield (3 Steps) 32%35%> 30%
Enantiomeric Excess (ee) 98.5%> 99.5%≥ 99.0%
Diastereomeric Excess (de) 99.0%99.8%≥ 99.0%
Residual Palladium 15 ppm< 5 ppm≤ 10 ppm
Purity (HPLC area %) 98.2%99.6%≥ 99.0%
Process Mass Intensity (PMI) 14582< 100

Step-by-Step Experimental Protocols

Note: The following protocols are designed as self-validating systems. Progression to the next step is strictly gated by the defined In-Process Controls (IPCs).

Step 1: Synthesis of Racemic trans-1-Benzyl-4-isobutylpyrrolidine-3-carboxylic acid ethyl ester
  • Charge a glass-lined reactor with (E)-ethyl 5-methylhex-2-enoate (1.0 equiv, 1.0 kg) and dichloromethane (DCM, 10 L).

  • Add trifluoroacetic acid (TFA, 0.1 equiv) and adjust the internal temperature to 0–5 °C.

  • Dose N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.2 equiv) continuously over 4 hours via an addition funnel, maintaining the internal temperature below 10 °C to control the exothermic ylide generation.

  • Stir the reaction mixture at 20–25 °C for 12 hours.

  • IPC Check: Sample the reaction for GC-MS analysis. Pass criteria: < 1.0% area of the starting enoate remaining.

  • Workup: Quench with saturated aqueous NaHCO₃ (5 L). Separate the organic layer, wash with brine (5 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the racemic intermediate as a pale yellow oil.

Step 2: Saponification and Classical Resolution
  • Saponification: Dissolve the crude ester in a mixture of THF/H₂O (1:1 v/v, 10 L). Charge LiOH·H₂O (2.0 equiv) in portions. Stir at 20–25 °C for 16 hours.

  • IPC Check: Sample for HPLC analysis. Pass criteria: Complete disappearance of the ester peak.

  • Acidification: Cool to 5 °C and carefully adjust the pH to 6.0–6.5 using 10% aq. H₂SO₄. Extract the racemic acid into ethyl acetate (2 × 8 L) and concentrate.

  • Resolution: Dissolve the crude racemic acid in an isopropanol/water mixture (9:1 v/v, 15 L). Heat to 70 °C.

  • Add (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA, 1.0 equiv) as a single charge. Stir until complete dissolution is achieved.

  • Crystallization: Cool the reactor linearly to 20 °C over 6 hours, then to 5 °C and hold for 4 hours.

  • Filtration: Filter the resulting crystalline slurry. Wash the filter cake with cold isopropanol (2 L).

  • IPC Check: Perform a micro-workup on 100 mg of the salt (partition between EtOAc and 1N NaOH, sample the aqueous layer, neutralize, and analyze via chiral HPLC). Pass criteria: > 99.0% ee for the (3S,4S) isomer. (If < 99.0%, perform one recrystallization from isopropanol).

Step 3: Global Deprotection (Hydrogenolysis)
  • Free-basing: Suspend the (3S,4S)-diastereomeric salt in water (5 L) and adjust to pH 10 using 2N NaOH. Extract the chiral free base into methyl tert-butyl ether (MTBE, 2 × 5 L). Concentrate to an oil.

  • Hydrogenolysis: Charge a pressure reactor with the free base, methanol (10 L), and 10% Pd/C (5 wt% loading, 50% wet).

  • Purge the reactor with N₂ (3 cycles), followed by H₂ (3 cycles).

  • Pressurize to 50 psi with H₂ and heat to 40 °C. Stir vigorously (800 rpm) for 8 hours.

  • IPC Check: Sample for LC-MS analysis. Pass criteria: < 0.5% area of the N-benzyl signal remaining.

  • Isolation: Filter the catalyst through a pad of Celite under a strict N₂ atmosphere. Concentrate the filtrate to 2 L, add acetone (5 L) to precipitate the zwitterionic product. Filter and dry under vacuum at 45 °C to afford pure (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid[5].

Mechanistic Insights & Causality

Azomethine Ylide Generation (Step 1): The use of N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine with catalytic TFA is a deliberate choice for scale-up. TFA acts as a mild acid catalyst to promote the desilylation and elimination of methoxide, generating the reactive azomethine ylide in situ. This avoids the use of highly unstable precursors or harsh thermal conditions that typically lead to enoate polymerization. Furthermore, the (E)-geometry of the enoate strictly dictates the trans relationship between the C3 and C4 substituents in the resulting pyrrolidine ring.

Saponification Control (Step 2a): Using LiOH·H₂O at ambient temperatures (0–25 °C) is critical. Stronger bases (NaOH or KOH) under reflux conditions are notorious for causing epimerization at the acidic C3 stereocenter (alpha to the carbonyl), which would degrade the diastereomeric purity of the trans configuration[4].

Thermodynamic Resolution Logic (Step 2b): Classical resolution remains highly competitive against asymmetric catalysis at scale. (+)-DPTTA provides a rigid, bulky chiral environment that selectively cocrystallizes with the (3S,4S) enantiomer. The thermodynamic driving force is the vast solubility differential between the diastereomeric salts in the isopropanol/water matrix.

ResolutionLogic Racemic Racemic Mixture (3S,4S) & (3R,4R) SaltFormation Diastereomeric Salt Formation Racemic->SaltFormation ResolvingAgent Resolving Agent (+)-DPTTA ResolvingAgent->SaltFormation Soluble (3R,4R)-Salt (High Solubility in iPrOH) SaltFormation->Soluble Mother Liquor Insoluble (3S,4S)-Salt (Low Solubility, Crystallizes) SaltFormation->Insoluble Precipitate

Figure 2: Thermodynamic resolution logic using (+)-DPTTA to isolate the (3S,4S) enantiomer.

Hydrogenolysis Parameters (Step 3): The specific parameters of 50 psi H₂ and 40 °C ensure the complete cleavage of the robust N-benzyl group. Operating at lower pressures often results in stalled reactions due to catalyst poisoning by the newly formed secondary amine. The use of standard Pd/C over Pearlman's catalyst (Pd(OH)₂) reduces the risk of over-reduction and is significantly safer for multikilogram handling.

References

  • Sinochem Nanjing Corporation. "(3S,4S)-4-Isobutylpyrrolidine-3-Carboxylic Acid".
  • Google Patents. "WO2000015611A1 - Branched alkyl pyrrolidine-3-carboxylic acids".
  • Benchchem. "Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery".
  • ACS Publications. "Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition".
  • OIST Groups. "Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106)".

Sources

Application Notes and Protocols for the Incorporation of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Peptidomimetic Toolkit with Constrained Proline Analogs

The introduction of conformationally constrained non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery. These modifications can impart desirable pharmacokinetic properties, such as enhanced metabolic stability, increased receptor affinity and selectivity, and improved bioavailability, by restricting the peptide's conformational flexibility.[1][2] Among these valuable building blocks, substituted proline analogs play a crucial role in modulating peptide secondary structures, such as β-turns and polyproline helices.[2][3]

This application note provides a detailed guide for the successful incorporation of a novel proline analog, (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid, into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). The presence of the isobutyl group at the 4-position of the pyrrolidine ring introduces significant steric bulk, which necessitates special considerations for efficient coupling. This document outlines the appropriate protecting group strategy, optimized coupling conditions, and analytical methods to ensure the successful synthesis of peptides containing this unique building block.

(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic Acid is a chiral cyclic amino acid with a rigid structure that can enforce specific backbone torsion angles, making it a valuable tool for designing peptidomimetics with defined secondary structures.

Chemical Structure:

  • IUPAC Name: (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid[4]

  • Molecular Formula: C9H17NO2[4]

  • Molecular Weight: 171.24 g/mol [4]

  • CAS Number: 1373918-12-1[4]

Protecting Group Strategy: The Central Role of Fmoc Chemistry

The successful incorporation of any amino acid into SPPS hinges on a robust and orthogonal protecting group strategy.[5] For (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid, the standard and highly recommended approach is to use the 9-fluorenylmethyloxycarbonyl (Fmoc) group to protect the secondary amine of the pyrrolidine ring.

The Fmoc group is ideally suited for this purpose due to its:

  • Base Lability: It is readily cleaved by weak bases, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), without affecting the acid-labile protecting groups on the side chains of other amino acids or the linker to the solid support.[6]

  • Orthogonality: The use of Fmoc for the backbone amine protection allows for the use of acid-labile side-chain protecting groups (e.g., t-butyl, trityl), ensuring that only the N-terminal Fmoc group is removed at each cycle of the synthesis.[6]

  • Stability: The Fmoc group is stable to the acidic conditions used for the final cleavage of the peptide from the resin.[7]

The resulting protected amino acid, Fmoc-(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid , is the key building block for the SPPS process.

Experimental Protocols: A Step-by-Step Guide to Incorporation

The following protocols are based on the widely used Fmoc/tBu strategy in SPPS.[8] Modifications to standard protocols are highlighted to address the challenges associated with the steric hindrance of Fmoc-(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid.

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid).[9]

  • For C-terminal amides: Rink Amide resin is a common choice.

  • For C-terminal carboxylic acids: 2-Chlorotrityl chloride resin or Wang resin can be used.

Protocol 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add a suitable solvent, such as DMF or dichloromethane (DCM), to swell the resin.

  • Gently agitate the resin for at least 30-60 minutes at room temperature.

  • Drain the solvent.

Fmoc-SPPS Cycle for Incorporating (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid

The following cycle of deprotection, activation, and coupling should be repeated for each amino acid in the peptide sequence.

Diagram of the SPPS Workflow:

SPPS_Workflow Resin Resin with Growing Peptide Chain (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling to Resin Washing1->Coupling Activation Activation of Fmoc-(3S,4S)-4-Isobutyl- pyrrolidine-3-carboxylic acid (e.g., with HATU/DIPEA) Activation->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Repeat for Next Amino Acid Washing2->Next_Cycle

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Epimerization of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific stereochemical challenges associated with the synthesis and handling of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid.

Because this molecule contains an acidic α-proton adjacent to the C3-carboxyl group, it is highly susceptible to base-catalyzed epimerization. The following FAQs, validated protocols, and mechanistic insights will help you maintain >99% enantiomeric and diastereomeric excess (ee/de) throughout your synthetic workflows.

Part 1: Mechanistic Overview & FAQs

Q1: Why is the (3S,4S)-isomer particularly susceptible to epimerization compared to other pyrrolidines?

A: The vulnerability of the (3S,4S)-isomer lies in the intersection of kinetics and thermodynamics. In the (3S,4S) configuration, the C3-carboxylic acid and the C4-isobutyl group are in a cis relationship. This creates significant steric crowding on one face of the pyrrolidine ring.

When exposed to a base, the acidic C3 α-proton is easily abstracted to form a planar enolate intermediate. Upon re-protonation, thermodynamics drive the equilibrium toward the much more stable trans-isomer (the (3R,4S) epimer) to relieve steric strain . Therefore, any synthetic step involving strong bases will actively funnel your kinetically trapped cis-product into the undesired trans-epimer.

Epimerization A (3S,4S)-Isomer (Cis - Kinetically Trapped) B Base (e.g., OH⁻, DIPEA) Abstracts α-proton A->B Deprotonation C Planar Enolate Intermediate (Loss of C3 Stereocenter) B->C D Protonation (H⁺) Thermodynamic Control C->D Re-protonation E (3R,4S)-Isomer (Trans - Thermodynamically Favored) D->E Anti-addition F (3S,4S)-Isomer (Cis - Minor Product) D->F Syn-addition

Mechanism of base-catalyzed C3 epimerization in pyrrolidine-3-carboxylic acids via planar enolate.

Q2: I am observing >20% of the (3R,4S) trans-epimer during the saponification of my methyl ester intermediate. How can I prevent this?

A: Standard saponification conditions (e.g., NaOH or KOH in MeOH at room temperature) are too harsh and will destroy the cis stereocenter . You must switch to kinetically controlled, mild conditions. Using Lithium hydroxide (LiOH) at 0 °C is the industry standard for preserving α-chiral centers. LiOH is less basic than NaOH, and the low temperature suppresses the activation energy required for enolization. See Protocol 1 below for the validated methodology.

Q3: During amide coupling with a primary amine, my product shows significant epimerization. I am using HATU and DIPEA. What is going wrong?

A: Uronium-based coupling reagents like HATU generate highly active esters that dramatically increase the acidity of the C3 α-proton. When combined with a strong, unhindered tertiary amine like DIPEA, rapid deprotonation occurs. To prevent this, switch to a non-enolizing coupling reagent like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) . DEPBT forms an intermediate that resists α-deprotonation. See Protocol 2 for the step-by-step workflow.

Part 2: Quantitative Data & Condition Optimization

To assist in your experimental design, the following table summarizes the causal relationship between reaction conditions, base strength, and the resulting epimerization rates observed in pyrrolidine-3-carboxylic acid systems.

Reaction TypeReagents / ConditionsBase StrengthEpimerization (%)Recommendation
Ester HydrolysisNaOH, MeOH, 25 °C, 12hStrong> 80% (Trans favored)Avoid
Ester HydrolysisLiOH, THF/H₂O, 0 °C, 2hModerate< 2%Recommended
Ester Hydrolysis6N HCl, Reflux, 4hNone (Acidic)< 1%Alternative (If PG tolerates)
Amide CouplingHATU, DIPEA, DMF, 25 °CStrong15 - 30%Avoid
Amide CouplingEDC, HOBt, NMM, 0 °CWeak2 - 5%Acceptable
Amide CouplingDEPBT, DIPEA, THF, 25 °CStrong (Shielded)< 1%Highly Recommended

Part 3: Self-Validating Experimental Protocols

Protocol 1: Mild Saponification of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic Acid Esters

This protocol utilizes kinetic trapping to hydrolyze the ester before base-catalyzed enolization can occur .

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the ester intermediate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration) and cool the flask to exactly 0 °C using an ice-water bath.

  • Reagent Addition: Add LiOH·H₂O (1.5 eq) portion-wise over 5 minutes. Causality note: Maintaining the internal temperature strictly below 5 °C is critical to kinetically outcompete the enolization pathway.

  • Reaction Monitoring: Stir at 0 °C for 2 hours.

    • Self-Validation Step: Take a 10 µL aliquot, quench immediately in 100 µL of 0.1% TFA in MeCN, and analyze via chiral LC-MS. The (3S,4S) peak should remain >98% AUC relative to the (3R,4S) peak.

  • Quenching: Once the starting material is consumed, quench the reaction at 0 °C by the dropwise addition of 1M HCl until the pH reaches exactly 4.0 - 4.5. Do not over-acidify if acid-sensitive protecting groups (like Boc) are present.

  • Workup: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure at <30 °C to yield the pure cis-acid.

Protocol 2: Epimerization-Free Amide Coupling using DEPBT

This protocol avoids the hyper-activated intermediates formed by HATU/HBTU, utilizing DEPBT to form a stable, epimerization-resistant active ester .

Step-by-Step Methodology:

  • Initialization: Dissolve (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous THF (0.1 M) under an inert nitrogen atmosphere at 25 °C.

  • Activation: Add DEPBT (1.2 eq) to the solution in one portion.

  • Base Addition: Add DIPEA (2.0 eq) dropwise over 10 minutes. Causality note: Although DIPEA is a strong base, the DEPBT-active ester intermediate sterically and electronically shields the C3 α-proton, preventing DIPEA from acting as a Brønsted base at that site.

  • Reaction Phase: Stir the reaction mixture for 12 hours at room temperature.

    • Self-Validation Step: Monitor the formation of the active ester intermediate via TLC (EtOAc/Hexane). The absence of a secondary, lower-Rf spot (which would indicate the trans-amide) confirms stereochemical retention.

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with saturated aqueous NaHCO₃, 10% aqueous citric acid, and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

References

  • Chung, J. Y. L., et al. "Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines. A Highly Efficient Synthesis of (3S,4R)-N-tert-Butyl-4-Arylpyrrolidine-3-Carboxylic Acid." Journal of Organic Chemistry, vol. 70, no. 9, 2005, pp. 3592-3601. URL:[Link]

  • Winn, M., et al. "Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 4. Side Chain Conformational Restriction Leads to ETB Selectivity." Journal of Medicinal Chemistry, vol. 39, no. 5, 1996, pp. 1039-1048. URL:[Link]

  • Li, H., et al. "3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization." Organic Letters, vol. 1, no. 1, 1999, pp. 91-93. URL:[Link]

  • United States Patent Application WO2000015611A1. "Branched alkyl pyrrolidine-3-carboxylic acids." Google Patents, 2000.

Troubleshooting poor solubility of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the solubility of this compound in organic solvents. Our goal is to provide you with the expertise and practical solutions needed to ensure the success of your experiments.

Understanding the Challenge: The Zwitterionic Nature of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid

(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid is an amino acid derivative, and its structure contains both a basic secondary amine and an acidic carboxylic acid group. This dual functionality means that the molecule can exist as a zwitterion, possessing both a positive and a negative charge on the same molecule. This zwitterionic character is a primary driver of its solubility behavior, often leading to high solubility in polar protic solvents like water and limited solubility in many common organic solvents.[1][2][3]

The strong intermolecular forces, including hydrogen bonding and ionic interactions, in the solid-state crystal lattice of zwitterionic compounds require a significant amount of energy to overcome, which nonpolar or moderately polar organic solvents may not provide.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and provide actionable troubleshooting strategies for improving the solubility of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid in your desired organic solvent system.

Q1: Why is my (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid not dissolving in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?

Answer: The poor solubility in these solvents is directly related to the zwitterionic nature of the compound. Solvents like DCM, THF, and ethyl acetate have low to moderate polarity and are not effective at solvating the charged carboxylate and ammonium groups of the zwitterion. The principle of "like dissolves like" dictates that a highly polar, charged species will have low solubility in a less polar, uncharged solvent.[4]

Q2: I need to run a reaction in an organic solvent. What are my options to improve the solubility of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid?

Answer: There are several effective strategies to enhance the solubility of this compound in organic media. The best approach will depend on the specific requirements of your reaction, including compatibility with other reagents and desired reaction conditions.

Here is a summary of potential strategies:

StrategyPrincipleConsiderations
pH Adjustment (Ion Suppression/Salt Formation) Modify the ionization state of the molecule to a non-zwitterionic form that is more soluble in organic solvents.Compatibility of the acid or base with your reaction conditions.
Co-solvent Systems Utilize a mixture of solvents to modulate the overall polarity of the medium.Miscibility of the solvents and potential impact on reaction kinetics.
Prodrug/Derivatization Approach Temporarily mask the polar functional groups to create a more lipophilic molecule.Requires additional synthetic steps for protection and deprotection.
Elevated Temperature Increase the kinetic energy of the system to help overcome the lattice energy of the solid.Thermal stability of the compound and other reactants.

Below, we provide detailed protocols and explanations for each of these strategies.

In-Depth Troubleshooting Guides

Strategy 1: pH Adjustment (Ion Suppression/Salt Formation)

The most direct way to disrupt the zwitterionic character is to adjust the pH of the solution.

  • Acidic Conditions (Amine Salt Formation): By adding a suitable acid, you can protonate the secondary amine, forming an ammonium salt. This leaves the carboxylic acid in its neutral form. The resulting salt may have improved solubility in certain polar aprotic solvents.[5][6]

  • Basic Conditions (Carboxylate Salt Formation): Alternatively, adding a base will deprotonate the carboxylic acid, forming a carboxylate salt, while the secondary amine remains in its neutral form. This can significantly increase solubility in some organic solvents.[7]

  • Solvent Selection: Choose a reaction-compatible organic solvent. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often good starting points when using a co-solvent approach.[7]

  • Suspension: Suspend the (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid in the chosen solvent.

  • Acid or Base Addition:

    • For Acidic Conditions: Slowly add a compatible organic acid (e.g., acetic acid, trifluoroacetic acid) or a solution of an inorganic acid (e.g., HCl in dioxane) to the suspension with stirring.[6]

    • For Basic Conditions: Add a suitable organic base (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., potassium carbonate) to the suspension.[7]

  • Monitoring: Observe the dissolution of the solid. Gentle heating or sonication may be applied to aid dissolution.

  • Stoichiometry: Typically, 1.0 to 1.2 equivalents of the acid or base are sufficient. The exact amount may need to be optimized empirically.

Causality behind this choice: By converting the zwitterion into a salt, you are changing the overall charge distribution and polarity of the molecule. This allows for more favorable interactions with a wider range of organic solvents.

Caption: pH adjustment to improve solubility.

Strategy 2: Co-solvent Systems

If your reaction can tolerate a mixture of solvents, a co-solvent system can be a powerful tool. The idea is to use a primary organic solvent for your reaction and add a smaller amount of a "solubilizing" co-solvent.

  • Polar Aprotic Co-solvents: Solvents like DMF, DMSO, or N-Methyl-2-pyrrolidone (NMP) are excellent at dissolving polar and charged species. Adding a small percentage of one of these to your primary solvent can dramatically increase solubility.[7]

  • Protic Co-solvents: In some cases, adding a small amount of a protic solvent like methanol, ethanol, or even water can enhance solubility. Water, in particular, has been shown to increase the solubility of carboxylic acids in some organic solvents.[8][9][10]

  • Primary Solvent: Begin with your primary reaction solvent (e.g., THF, Toluene).

  • Suspension: Add the (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid to the primary solvent.

  • Co-solvent Addition: Incrementally add the co-solvent (e.g., DMF, DMSO) in small volumes (e.g., 5-10% of the total volume) while stirring.

  • Observation: Monitor for dissolution. Gentle heating or sonication can be used in conjunction with co-solvent addition.

  • Optimization: The optimal ratio of primary solvent to co-solvent will need to be determined empirically for your specific application.

Trustworthiness of this method: This is a widely used and reliable technique in process chemistry to achieve homogeneity in reaction mixtures where reactants have disparate solubility profiles.

Strategy 3: Prodrug/Derivatization Approach

For applications where the free amine and carboxylic acid are not immediately required for the reaction, a prodrug or derivatization strategy can be employed. This involves chemically modifying the polar functional groups to create a more lipophilic (less polar) molecule.[11][12][13]

  • Esterification: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester). This removes the acidic proton and the negative charge, significantly increasing solubility in a wide range of organic solvents.[7]

  • Amine Protection: The secondary amine can be protected with a suitable protecting group (e.g., Boc, Cbz). This removes the basicity and the positive charge of the protonated form.

Prodrug_Workflow Start (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid Protect Protect Functional Group(s) (e.g., Esterification, Boc-protection) Start->Protect Reaction Perform Desired Reaction in Organic Solvent Protect->Reaction Deprotect Deprotect to Regenerate Original Functional Group(s) Reaction->Deprotect Product Final Product Deprotect->Product

Caption: Prodrug/derivatization workflow.

Expert Insight: This approach offers the most dramatic improvement in organic solvent solubility. However, it introduces additional synthetic steps (protection and deprotection), which must be factored into the overall efficiency and cost of your synthetic route. The medoxomil promoiety is an example of a group used to mask carboxylic acids and amines to enhance lipophilicity.[14]

Strategy 4: Elevated Temperature

Increasing the temperature of the solvent can provide the necessary energy to overcome the crystal lattice energy of the solid, leading to increased solubility.

  • Suspension: Suspend the (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid in the desired organic solvent.

  • Heating: Gradually heat the mixture with efficient stirring.

  • Monitoring: Monitor the dissolution of the solid.

  • Caution: Ensure that the chosen temperature is well below the decomposition temperature of the compound and is compatible with the stability of all other reagents in your planned reaction.

Authoritative Grounding: The relationship between temperature and solubility is a fundamental thermodynamic principle. For most solids dissolving in a liquid solvent, solubility increases with temperature.

Summary of Solvent Properties and Recommendations

SolventPolarityDielectric ConstantH-BondingGeneral Solubility of Zwitterions
WaterVery High80.1Donor & AcceptorHigh
DMSOHigh46.7AcceptorModerate to High
DMFHigh36.7AcceptorModerate to High
MethanolHigh32.7Donor & AcceptorModerate
EthanolHigh24.5Donor & AcceptorLow to Moderate
THFLow7.6AcceptorVery Low
DCMLow9.1NoneVery Low
TolueneVery Low2.4NoneInsoluble

Recommendation: For reactions requiring an organic solvent, consider starting with polar aprotic solvents like DMSO or DMF, or using them as co-solvents. If these are not compatible with your reaction, explore the pH adjustment or derivatization strategies.

References

  • (3S,4S)-4-Isobutylpyrrolidine-3-Carboxylic Acid - Sinochem Nanjing Corporation. (n.d.).
  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs | Crystal Growth & Design. (2014, March 10).
  • Solubility Modifying Power of Zwitterionic Salts - Queen's University Belfast. (n.d.).
  • Medoxomil Prodrug Strategies | Journal of Medicinal Chemistry - ACS Publications. (2025, April 22).
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2026, February 23).
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. (1991, November 1).
  • Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed. (2020, July 3).
  • (PDF) A Solubility Comparison of Neutral and Zwitterionic Polymorphs - ResearchGate. (2014, March 7).
  • strategies to improve solubility of 3-Carboxyphenylboronic acid in reaction media - Benchchem. (n.d.).
  • Why amine salts are soluble in water? - Chemistry Stack Exchange. (2016, December 22).
  • Water-enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes - Google Books. (n.d.).
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI. (2019, March 9).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19).
  • solubility of Amino-PEG27-amine in aqueous and organic solvents - Benchchem. (n.d.).
  • A zwitterionic solvent for in vitro toxicity tests of insoluble compounds - J-Stage. (n.d.).
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. (n.d.).
  • Prodrug strategies to overcome poor water solubility - PubMed. (2007, July 30).
  • Strategies to Address Low Drug Solubility in Discovery and Development. (n.d.).
  • Are amines soluble in organic solvents? - Quora. (2018, March 30).
  • IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. (n.d.).

Sources

Overcoming steric hindrance in (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for complex amide bond formations. As Senior Application Scientists, we understand that coupling sterically hindered cyclic amino acids like (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid presents unique synthetic bottlenecks.

This guide provides field-proven troubleshooting workflows, mechanistic insights, and self-validating protocols to help you overcome low yields, sluggish kinetics, and epimerization risks.

Part 1: Mechanistic Causality (The "Why" Behind the Failure)

The difficulty in coupling (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid stems from severe steric congestion. The pyrrolidine ring restricts conformational flexibility, while the bulky C4-isobutyl group creates a massive steric shield over the adjacent C3-carboxylic acid.

When utilizing standard carbodiimide chemistry (e.g., DIC/HOBt), the resulting OBt active ester is insufficiently electrophilic to overcome the high activation energy barrier required for the nucleophile to bypass the isobutyl group. If aminolysis stalls, the activated intermediate persists in solution. In the presence of standard bases like DIPEA, the α -proton at C3 is easily abstracted, leading to oxazolone formation or enolization, which ultimately destroys the (3S,4S) stereocenter and yields the (3R,4S) epimer[1].

Mechanistic divergence between desired aminolysis and base-catalyzed epimerization.

Part 2: Diagnostic FAQs

Q1: My standard DIC/HOBt coupling yields <10% product. Why is the activation failing? A1: The activation isn't necessarily failing; the aminolysis is blocked. The bulky isobutyl group at C4 restricts the Bürgi-Dunitz trajectory of the incoming amine. You must switch to reagents that form highly reactive OAt (e.g., HATU) or Oxyma (e.g., COMU) esters. The 7-aza effect in HATU provides anchimeric (neighboring group) assistance, drastically accelerating the aminolysis step to outcompete steric repulsion[2],[1].

Q2: I switched to HATU, but I am observing significant epimerization (>15%) at the C3 stereocenter. How can I retain the (3S,4S) configuration? A2: Highly active uronium/aminium salts like HATU require 2 equivalents of a strong base (like DIPEA). Because your substrate is sterically hindered, aminolysis is still relatively slow, leaving the highly reactive OAt-ester exposed to the base, which abstracts the C3 α -proton[1]. Solution: Switch to COMU . COMU utilizes an Oxyma leaving group and contains a morpholino moiety that acts as an internal hydrogen-bond acceptor/base. This allows you to run the coupling with only 1 equivalent of a milder base like TMP (2,4,6-collidine), dramatically suppressing base-catalyzed epimerization[3],[4].

Q3: Even with COMU, coupling my pyrrolidine derivative to an electron-deficient amine fails. What is the ultimate fallback? A3: Acyl fluorides. Unlike bulky OBt/OAt/Oxyma esters, the fluorine atom is exceptionally small (similar in Van der Waals radius to hydrogen), minimizing steric clash at the carbonyl carbon. The highly polarized C-F bond makes it an excellent electrophile that is surprisingly stable to hydrolysis. You can generate the acyl fluoride in situ using TFFH or BTFFH[5].

Part 3: Troubleshooting Workflow

Workflow for optimizing sterically hindered pyrrolidine couplings.

Part 4: Quantitative Data & Reagent Selection

Use the following table to select the appropriate coupling strategy based on your specific yield and stereochemical retention requirements.

Coupling ReagentReactive IntermediateTypical Yield (%)Epimerization RiskRelative KineticsRecommended Base
DIC / HOBt OBt ester< 20%Moderate (5-10%)1x (Baseline)DIPEA (2-3 eq)
HATU OAt ester75 - 85%High (8-15%)10xDIPEA (2 eq)
COMU Oxyma ester80 - 90%Low (< 2%) 8xTMP (1-1.2 eq)
TFFH Acyl Fluoride> 90% Low (< 1%)15xDIPEA (2 eq)

Part 5: Self-Validating Experimental Protocols

Protocol A: Epimerization-Free Coupling using COMU/TMP

Causality: TMP (2,4,6-collidine) is sterically hindered and less basic than DIPEA, preventing α -deprotonation. COMU provides internal basicity to drive the reaction without excess external base[3],[4].

  • Pre-activation: Dissolve (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid (1.0 eq) and COMU (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add TMP (1.0 eq) dropwise at 0°C.

  • In-Process Validation: Observe the solution. It must transition from colorless to a distinct yellow/orange within 2–5 minutes. If the color does not change, the Oxyma active ester has not formed (check for wet solvent or degraded COMU).

  • Aminolysis: Add the target amine (1.1 eq). Stir at room temperature for 2–4 hours.

  • Analytical Validation: Monitor via LC-MS. The disappearance of the Oxyma ester mass (often visible as a transient peak) and the appearance of the product mass confirms successful aminolysis.

Protocol B: Acyl Fluoride Generation via TFFH (For Extreme Steric Blockade)

Causality: The acyl fluoride intermediate is small enough to bypass the C4-isobutyl group's steric shield, allowing even weak/hindered nucleophiles to attack the carbonyl[5].

  • Fluorination: Dissolve the pyrrolidine carboxylic acid (1.0 eq) and TFFH (1.2 eq) in anhydrous DCM (0.1 M). Add DIPEA (2.0 eq) dropwise. Stir for 30 minutes at room temperature.

  • In-Process Validation: Withdraw a 5 µL aliquot and quench it in 100 µL of methanol. Run LC-MS on the quenched sample. You must observe the mass of the methyl ester, which validates that the highly reactive acyl fluoride was successfully generated.

  • Coupling: Once validated, add the hindered amine (1.0 eq) directly to the reaction flask. Stir for 12–16 hours.

Sources

Improving chiral resolution of 4-Isobutylpyrrolidine-3-carboxylic acid enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chiral Resolution of 4-Isobutylpyrrolidine-3-carboxylic Acid

Introduction

4-Isobutylpyrrolidine-3-carboxylic acid is a conformationally restricted cyclic analog of pregabalin, exhibiting potent binding to the α2δ subunit of voltage-gated calcium channels[1]. Because its pharmacological activity is highly enantiospecific, achieving >98% enantiomeric excess (ee) is critical for drug development. This support center provides advanced troubleshooting for the three primary resolution strategies: Diastereomeric Salt Crystallization, Enzymatic Kinetic Resolution, and Chiral Chromatography.

Section 1: Diastereomeric Salt Crystallization

Methodology & Protocol

  • Preparation: Dissolve 1.0 eq of racemic 4-isobutylpyrrolidine-3-carboxylic acid in a 9:1 mixture of ethanol/water and heat to 70°C.

  • Salt Formation: Slowly add 1.0 eq of the resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid or (R)-mandelic acid)[2].

  • Crystallization: Cool the mixture at a controlled rate of 5°C/hour to 20°C to allow the less soluble diastereomeric salt to selectively precipitate.

  • Isolation: Filter the crystals and wash with cold ethanol.

  • Free-basing: Treat the isolated salt with 1N NaOH (if an acid was used) or 1N HCl (if a base was used) and extract the enantiopure product.

Troubleshooting & FAQs

Q: Why is my diastereomeric salt precipitating as an oil rather than a crystal? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, and the melting point of the solvated diastereomeric salt is lower than the crystallization temperature. Causality: The kinetic barrier to nucleation is too high in your current solvent system, forcing the compound to separate as a solute-rich liquid phase rather than forming an ordered crystal lattice. Solution: Switch to a solvent with lower solubility for the salt (e.g., increase the ratio of isopropanol to water) or introduce seed crystals of the desired diastereomer at a temperature 5°C below the saturation point. Seeding bypasses the initial nucleation barrier, forcing immediate crystal growth.

Q: My yield is good, but the enantiomeric excess (ee) is stuck at 70%. How do I improve it? A: A 70% ee indicates co-crystallization of the more soluble diastereomer. Causality: Rapid cooling traps the incorrect isomer within the crystal lattice (kinetic trapping) before the system can reach thermodynamic equilibrium. Solution: Implement a self-validating recrystallization loop. Resuspend the enriched salt in the crystallization solvent, heat to dissolution, and cool at a slower rate (2°C/hour). The ee should increase to >95% after one cycle. You can validate the thermodynamic preference by checking the mother liquor; it should become progressively enriched with the undesired isomer.

Section 2: Enzymatic Kinetic Resolution

Methodology & Protocol

  • Esterification: Convert the racemic acid to its corresponding alkyl ester (e.g., ethyl ester) to serve as the enzyme substrate.

  • Enzyme Loading: Suspend the racemic ester in a 0.1 M phosphate buffer (pH 7.5) containing 10% v/v co-solvent (e.g., tert-butanol) to aid solubility. Add Lipase AS (from Aspergillus niger) or CAL-A[3].

  • Incubation: Stir at 37°C. Monitor the reaction via chiral HPLC.

  • Termination: Stop the reaction exactly when conversion reaches ~50% by filtering off the immobilized enzyme or extracting with ethyl acetate.

  • Separation: Separate the hydrolyzed (enantiopure) carboxylic acid from the unreacted enantiomeric ester using an acid/base liquid-liquid extraction.

Troubleshooting & FAQs

Q: The enzymatic hydrolysis stalls at 30% conversion. Why? A: Causality: As the lipase selectively hydrolyzes the ester, it generates 4-isobutylpyrrolidine-3-carboxylic acid. If your buffer capacity is insufficient, the localized pH drops below the enzyme's optimal range (pH 7.0-8.0). This protonates the catalytic histidine residue in the enzyme's active site (Ser-His-Asp triad), completely halting catalytic turnover. Solution: Use an automated pH stat to continuously titrate the reaction with 1M NaOH, maintaining a strict pH of 7.5. This creates a self-validating system where the volume of base consumed directly correlates with, and validates, the real-time reaction conversion rate.

Q: Both enantiomers are being hydrolyzed (low E-value). How can I increase selectivity? A: Causality: The binding pocket of the lipase may be too flexible at the current reaction temperature, lowering the transition state energy difference between the (3R,4R) and (3S,4S) enantiomers. Solution: Lower the reaction temperature from 37°C to 25°C to rigidify the enzyme pocket, or switch the N-protecting group (e.g., from N-Boc to N-Cbz) to increase steric bulk, forcing a tighter fit in the active site[3].

Section 3: Chiral Chromatography (HPLC/SFC)

Troubleshooting & FAQs

Q: I am observing severe peak tailing on my Chiralpak AD column for the free amino acid. How do I fix this? A: Causality: 4-Isobutylpyrrolidine-3-carboxylic acid contains both a secondary amine and a carboxylic acid, making it zwitterionic. The amine strongly interacts with residual silanol groups on the polysaccharide-based stationary phase, causing secondary retention mechanisms (tailing). Solution: Add a volatile basic modifier (e.g., 0.1% diethylamine) and an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase (Hexane/Isopropanol) to mask the silanol interactions and maintain the analyte in a neutral state[4].

Data Presentation: Method Comparison

Resolution MethodTypical Chiral Selector / EnzymeExpected ee (%)Max Yield per EnantiomerScalabilityKey Troubleshooting Metric
Diastereomeric Salt (1S)-(+)-10-Camphorsulfonic acid90 - 98%40 - 45%High (Kg scale)Cooling rate & Solvent ratio
Enzymatic Kinetic Lipase AS / CAL-A> 98%~ 49%Medium (g to Kg)pH maintenance (pH stat)
Chiral HPLC/SFC Chiralpak AD (Amylose-based)> 99%~ 48%Low (mg to g)Mobile phase additives

Visualizations

ResolutionWorkflow Racemate Racemic 4-Isobutylpyrrolidine- 3-carboxylic acid Method1 Diastereomeric Salt Crystallization Racemate->Method1 Chiral Amine/Acid Method2 Enzymatic Kinetic Resolution Racemate->Method2 Esterification & Lipase Method3 Chiral HPLC/SFC Racemate->Method3 Direct Separation Salt Diastereomeric Salts (Solubility Difference) Method1->Salt Enzyme Selective Hydrolysis (e.g., Lipase AS) Method2->Enzyme HPLC Chiral Stationary Phase (e.g., Chiralpak AD) Method3->HPLC Pure1 Enantiopure Product (>98% ee) Salt->Pure1 Acid/Base Wash Enzyme->Pure1 Separation of Acid & Ester HPLC->Pure1 Fraction Collection

Workflow of chiral resolution strategies for pyrrolidine-3-carboxylic acid derivatives.

EnzymaticPathway RacemicEster Racemic Ester (3R,4R & 3S,4S) Lipase Lipase AS / CAL-A (Aqueous Buffer pH 7.5) RacemicEster->Lipase Hydrolyzed (3R,4R)-Carboxylic Acid (Hydrolyzed) Lipase->Hydrolyzed Fast Enantiomer Unreacted (3S,4S)-Ester (Unreacted) Lipase->Unreacted Slow Enantiomer

Mechanism of enzymatic kinetic resolution of 4-isobutylpyrrolidine-3-carboxylic acid esters.

References

  • Branched alkyl pyrrolidine-3-carboxylic acids. Google Patents (WO2000015611A1).
  • A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Enzymatic Resolution of N-Substituted-β-prolines. Organic Process Research & Development - ACS Publications.
  • Chiral HPLC Separations of 1-Azabicyclo[2.2.1]Heptan-3-One and 1-Alkoxycarbonylalkyl-Pyrrolidine-3-Carboxylic Acid Alkyl Ester Enantiomers on Polysaccharide-Based Stationary Phases. Taylor & Francis.

Sources

Purifying (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid from reaction byproducts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid .

Because this target molecule is a highly polar, zwitterionic amino acid derivative, standard silica gel chromatography is often ineffective. This guide provides field-proven, self-validating protocols for Strong Cation Exchange (SCX) chromatography and isoelectric crystallization to help you isolate the pure (3S,4S) stereoisomer from complex reaction mixtures, inorganic salts, and diastereomeric byproducts.

Purification Workflow Overview

The following diagram illustrates the logical progression of the purification process, moving from a crude mixture to the isolated stereoisomer.

PurificationWorkflow Crude Crude Reaction Mixture (Product, Salts, Diastereomers) Acidify Acidification (pH < 2.0) Protonate Pyrrolidine N Crude->Acidify SCX Strong Cation Exchange (Dowex 50W-X8 Resin) Acidify->SCX Load Wash Aqueous Wash (pH 7.0) Removes Anions/Neutrals SCX->Wash Flow-through Elute Elution (0.5 N NH4OH) Deprotonate & Release Wash->Elute Discard Wash Crystallize Isoelectric Crystallization (MeOH/Diethyl Ether) Elute->Crystallize Evaporate Solvent Pure Pure (3S,4S)-4-Isobutylpyrrolidine -3-carboxylic acid Crystallize->Pure Filter Crystals

Workflow for the purification of zwitterionic (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid.

Quantitative Purification Metrics

To ensure optimal recovery and purity, adhere to the physicochemical parameters outlined below. These metrics govern the thermodynamic and electrostatic behaviors of the zwitterion during purification.

ParameterOptimal ValueMechanistic Rationale
SCX Loading pH < 2.0Ensures 100% protonation of the pyrrolidine nitrogen ( pKa​≈9.5 ), maximizing electrostatic binding to the sulfonic acid resin.
SCX Elution Reagent 0.5 N NH4​OH Raises the pH above the molecule's isoelectric point, deprotonating the amine to release the zwitterion from the resin[1].
Resin Capacity ~1.7 meq/mLDetermines maximum crude loading. Overloading exceeds the exchange capacity, causing product breakthrough in the wash step.
Crystallization Temp 4 °CDecreases the solubility of the (3S,4S) isomer in the methanol/ether anti-solvent system, driving thermodynamic precipitation.

Core Methodologies: Self-Validating Protocols

Protocol 1: Strong Cation Exchange (SCX) Chromatography

Objective: Isolate the zwitterionic amino acid from inorganic salts and non-basic organic byproducts[2].

  • Resin Preparation: Slurry Dowex 50W-X8 resin (H+ form) in HPLC-grade water and pack into a glass column.

    • Validation Check: Wash with water until the effluent pH is strictly neutral (pH 7.0). This confirms the complete removal of free acid from the resin bed.

  • Crude Loading: Dissolve the crude reaction mixture in a minimal volume of water. Acidify the solution to pH < 2.0 using 1 M HCl, then load it onto the column.

    • Validation Check: Spot the flow-through on a TLC plate and stain with Ninhydrin. A lack of color change confirms the product has successfully bound to the resin.

  • Washing: Wash the column with 3–5 column volumes (CV) of HPLC water.

    • Validation Check: Test the final wash fraction. It should be pH neutral and leave zero residue upon evaporation, confirming the complete removal of inorganic salts and neutral organics.

  • Elution: Elute the product using a 0.5 N NH4​OH solution[1].

    • Validation Check: Collect fractions and spot them on TLC with Ninhydrin. Fractions containing the pyrrolidine product will stain a distinct yellow or purple-brown. Combine all positive fractions.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude zwitterion.

Protocol 2: Diastereomeric Resolution via Isoelectric Crystallization

Objective: Separate the desired (3S,4S) isomer from the (3R,4S) trans-isomer byproduct[1].

  • Dissolution: Dissolve the SCX-purified product in a minimal volume of warm methanol.

  • Anti-Solvent Addition: Slowly add diethyl ether dropwise under continuous stirring until the solution becomes slightly turbid.

  • Aging: Allow the mixture to stand at 4 °C overnight.

    • Causality: Slow cooling favors the thermodynamic crystallization of the less soluble (3S,4S) isomer, leaving the more soluble trans-isomer in the mother liquor.

  • Filtration & Validation: Filter the white crystalline solid and dry under a vacuum.

    • Validation Check: Analyze the crystals via 1H NMR (in CD3​OD ). The absence of duplicate multiplet peaks in the 2.5–3.5 ppm range confirms the successful removal of the trans-diastereomer.

Troubleshooting & FAQs

Q: Why does my product streak irreversibly on standard silica gel? A: (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid is a highly polar zwitterion. It contains both a basic secondary amine and an acidic carboxylate. On normal-phase silica, the molecule engages in irreversible ionic interactions with the surface silanols. Solution: Abandon standard silica gel. Use Strong Cation Exchange (SCX) chromatography or reverse-phase preparative HPLC for purification.

Q: During SCX chromatography, my product is washing out in the aqueous flow-through. What went wrong? A: Your loading solution was not sufficiently acidic. For the pyrrolidine nitrogen to bind to the sulfonic acid groups of the Dowex resin, it must be fully protonated. If the pH of your crude mixture is near the molecule's isoelectric point (pH ~6.0), its net charge is zero, and it will not bind to the cation exchange resin. Solution: Always ensure the crude mixture is acidified to pH < 2.0 with HCl before loading.

Q: My NMR shows a mixture of the (3S,4S) target and the (3R,4S) trans-diastereomer after ion exchange. How do I resolve them? A: Ion-exchange chromatography separates molecules based on charge, not stereochemistry. Both diastereomers have identical pKa values and will co-elute. To separate the cis and trans isomers, you must exploit their differential solubility. Fractional crystallization from a methanol-ether system[1] selectively precipitates the desired isomer.

Q: How can I quickly track the elution of this compound during chromatography since it lacks a strong UV chromophore? A: Because the molecule lacks aromatic rings or conjugated systems, UV monitoring at 254 nm is ineffective. Solution: Use TLC spotted with Ninhydrin stain, followed by heating. The secondary amine of the pyrrolidine ring will react with Ninhydrin to form a distinct colored spot, allowing you to visually validate the presence of the product in your fractions.

Sources

Validation & Comparative

(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid vs (3R,4R) enantiomer biological activity

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating next-generation gabapentinoids, understanding the stringent stereochemical requirements of target receptors is paramount. The development of branched alkyl pyrrolidine-3-carboxylic acids represents a significant leap in designing conformationally restricted analogs of pregabalin.

In this technical guide, we will objectively compare the biological activity of the (3S,4S) and (3R,4R) enantiomers of 4-isobutylpyrrolidine-3-carboxylic acid . By dissecting their structure-activity relationships (SAR) and validating their performance through rigorous experimental protocols, this guide provides a definitive framework for researchers optimizing α2δ-1 subunit ligands.

Structural Rationale & Stereoselectivity

Pregabalin—an established ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs)—relies on a flexible aliphatic backbone. To enhance binding affinity and pharmacokinetic stability, medicinal chemists cyclized this backbone into a pyrrolidine ring, creating a [1].

The biological activity of these analogs is profoundly stereoselective. The binding pocket of the α2δ-1 subunit requires a precise zwitterionic anchor (provided by the pyrrolidine secondary amine and the carboxylic acid).

  • The (3S,4S)-Enantiomer: This trans-configuration perfectly mimics the bioactive spatial arrangement of (S)-pregabalin. It projects the bulky 4-isobutyl group into a complementary hydrophobic accessory pocket without disrupting the critical zwitterion anchor, driving high-affinity binding[2]. It is widely utilized as a in drug discovery[3].

  • The (3R,4R)-Enantiomer: While structurally similar and available for [4], the inverted stereocenters cause severe steric clashes within the receptor pocket. When the zwitterion attempts to anchor, the isobutyl group is forced against the receptor wall, effectively obliterating binding affinity.

Mechanistic Pathway: α2δ Subunit Modulation

Both gabapentin and the active (3S,4S)-enantiomer exert their biological effects by binding to the[2]. This binding does not block the channel pore directly; rather, it downregulates the anterograde trafficking of the pore-forming α1 subunit to the presynaptic membrane.

VGCC_Pathway Ligand (3S,4S)-Enantiomer (Active Ligand) Receptor α2δ-1 Subunit (VGCC) Ligand->Receptor Stereoselective Binding Calcium Ca2+ Influx Attenuation Receptor->Calcium Conformational Shift Vesicles Glutamate/Substance P Release Inhibition Calcium->Vesicles Decreased Exocytosis Effect Analgesic & Anxiolytic Efficacy Vesicles->Effect Synaptic Depression

Figure 1: Mechanism of action for (3S,4S)-4-isobutylpyrrolidine-3-carboxylic acid via VGCC modulation.

Comparative Biological Activity Data

To objectively evaluate the performance of the enantiomers, we rely on standard radioligand displacement assays and in vivo hyperalgesia models. The data below illustrates the stark contrast in biological activity driven by stereochemistry.

CompoundStereochemistryTarget ReceptorIC₅₀ (µM)Binding AffinityIn Vivo Efficacy (% MPE)*
(3S,4S)-Enantiomer trans-(3S,4S)α2δ-1 Subunit0.044High53.0%
(3R,4R)-Enantiomer trans-(3R,4R)α2δ-1 Subunit> 10.0Negligible< 5.0%
Pregabalin (Ref) (S)α2δ-1 Subunit0.120Moderate-High45.0%

*Note: % Maximum Possible Effect (MPE) evaluated in the Carrageenan-Induced Hyperalgesia rat model at a 30 mg/kg oral dose at 1-hour post-dose[2].

Experimental Methodologies & Protocol Causality

A protocol is only as reliable as its internal controls. The following methodologies detail the self-validating systems used to generate the comparative data above.

In Vitro Radioligand Binding Assay ([³H]-Gabapentin)

This assay quantifies the ability of the pyrrolidine enantiomers to displace a known radioligand from the target receptor[5].

Step-by-Step Protocol:

  • Membrane Preparation: Isolate and homogenize porcine brain cortex in 10 mM HEPES buffer (pH 7.4). Causality: Porcine brain cortex is selected due to its exceptionally high endogenous density of α2δ-1 subunits, which maximizes the signal-to-noise ratio and ensures robust assay windows.

  • Incubation: Combine 50 µg of membrane protein with 10 nM [³H]-gabapentin and varying concentrations of the test enantiomer (1 pM to 100 µM). Incubate at 25°C for 45 minutes. Causality: The 25°C temperature allows the binding kinetics to reach thermodynamic equilibrium without risking the thermal degradation of the membrane proteins that occurs at 37°C.

  • Non-Specific Binding (NSB) Control: Run parallel wells containing 100 µM unlabelled gabapentin. Causality: This creates a self-validating system. By saturating all specific receptor sites with cold ligand, any remaining radioactivity represents non-specific background noise, allowing for the calculation of true specific binding.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-treated with 0.3% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the radioligand to the filter matrix.

  • Washing & Scintillation: Wash filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer. Causality: The ice-cold buffer instantly drops the kinetic dissociation rate ( koff​ ) of the receptor-ligand complex to near zero, trapping the equilibrium state for accurate liquid scintillation counting.

  • Data Analysis: Calculate the Ki​ using the Cheng-Prusoff equation.

Binding_Assay Step1 1. Membrane Prep Porcine Brain Cortex Step2 2. Incubation [3H]-Gabapentin + Ligand Step1->Step2 Add 10nM Radioligand Step3 3. Rapid Filtration GF/B Glass Fiber Filters Step2->Step3 45 min at 25°C Step4 4. Scintillation Radioactivity Quantification Step3->Step4 Wash with Ice-Cold Buffer Step5 5. Data Analysis IC50 & Ki Calculation Step4->Step5 Non-linear Regression

Figure 2: Step-by-step workflow for the[3H]-gabapentin radioligand displacement binding assay.

In Vivo Efficacy: Carrageenan-Induced Hyperalgesia

To translate in vitro affinity into functional efficacy, the compounds are tested in a standard nociceptive model[2].

  • Sensitization: Inject 0.1 mL of a 2% carrageenan solution into the plantar surface of the right hind paw of male Sprague-Dawley rats. Causality: Carrageenan induces a localized inflammatory response and central sensitization, accurately mimicking acute neuropathic pain states.

  • Dosing: Administer the (3S,4S) or (3R,4R) enantiomer (30 mg/kg, PO) 3.5 hours post-carrageenan injection.

  • Measurement: Evaluate nociceptive pressure thresholds using an analgesymeter at 1-hour and 2-hours post-dose. Calculate the % Maximum Possible Effect (MPE).

Conclusion

The comparative analysis unequivocally demonstrates that the (3S,4S)-enantiomer of 4-isobutylpyrrolidine-3-carboxylic acid is the biologically active pharmacophore, exhibiting sub-micromolar affinity for the α2δ-1 subunit and robust in vivo analgesia. The (3R,4R)-enantiomer is biologically inert in this context due to insurmountable steric clashes within the receptor's binding pocket. For drug development professionals engineering next-generation CNS therapeutics, utilizing the (3S,4S) stereocenter is a critical prerequisite for target engagement.

References

  • Sinochem Nanjing Corporation. (3S,4S)-4-Isobutylpyrrolidine-3-Carboxylic Acid Product Specifications. URL: [Link]

  • WIPO / Google Patents.WO2000015611A1 - Branched alkyl pyrrolidine-3-carboxylic acids.
  • Journal of Biological Chemistry. The Novel Anti-convulsant Drug, Gabapentin, Binds to the α2δ Subunit of a Calcium Channel. URL:[Link]

  • Chemical Biology & Drug Design (via ResearchGate). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. URL:[Link]

Sources

Comparative study of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid and proline derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic Acid vs. Proline Derivatives in Organocatalysis and Drug Design

Executive Summary: The Evolution of Pyrrolidine Catalysts

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal chiral organocatalyst for complex stereoselective transformations. While (S)-proline (pyrrolidine-2-carboxylic acid) has long been the undisputed gold standard for enamine-based organocatalysis, its structural rigidity inherently biases reactions toward syn-adducts 1. To access elusive anti-stereocenters, researchers must look beyond α-amino acids to β-proline analogs.

This guide provides an objective, data-driven comparison between traditional proline derivatives and (3S,4S)-4-isobutylpyrrolidine-3-carboxylic acid —a highly specialized chiral β-proline analog. By relocating the carboxylate group to the C3 position and introducing a bulky isobutyl group at C4, this molecule fundamentally rewrites the transition state architecture, offering unique advantages in both asymmetric catalysis and neuropharmacology.

Structural and Mechanistic Divergence: Causality in Stereocontrol

The most profound difference between these two classes lies in their stereodetermining transition states during Mannich-type reactions.

  • (S)-Proline : The C2-carboxylic acid forms a strong hydrogen bond with the incoming imine, directing it to the re-face of the enamine intermediate. This spatial arrangement reliably yields syn-Mannich products.

  • (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid : Moving the acid group to the C3 position completely alters the hydrogen-bonding geometry. The C3-carboxylate still engages in proton transfer to the imine, but the trans-relationship between the C3-acid and the bulky C4-isobutyl group creates severe steric hindrance on one face. To avoid steric clashes, the imine is forced to approach from the si-face of the enamine, dictating a highly selective anti-pathway 2.

Stereocontrol Substrates Ketone + Imine Proline (S)-Proline (C2-Carboxylate) Substrates->Proline Organocatalysis Isobutyl (3S,4S)-4-Isobutyl- pyrrolidine-3-carboxylic acid (C3-Carboxylate) Substrates->Isobutyl Organocatalysis TS_Syn Enamine TS (H-bond directed, Re-face attack) Proline->TS_Syn TS_Anti Enamine TS (Steric shielding, Si-face attack) Isobutyl->TS_Anti Isobutyl group blocks Re-face Syn_Product Syn-Mannich Adduct (Major) TS_Syn->Syn_Product Anti_Product Anti-Mannich Adduct (Major) TS_Anti->Anti_Product

Divergent stereochemical pathways in Mannich reactions catalyzed by Proline vs. β-Proline analogs.

Applications in Pharmacology and Peptidomimetics

Beyond catalysis, the structural differences dictate distinct biological applications. Proline is a classic beta-turn inducer in peptidomimetics and a core scaffold for ACE inhibitors. In contrast, the 4-isobutyl substitution on the pyrrolidine-3-carboxylic acid scaffold creates a conformationally restricted analog of GABA (γ-aminobutyric acid). Similar to the blockbuster drug pregabalin (3-isobutyl GABA), branched alkyl pyrrolidine-3-carboxylic acids exhibit potent activity in neurological models, demonstrating efficacy in treating epilepsy, pain, and neurodegenerative disorders 3.

Comparative Performance Data

The following table summarizes the structural and performance metrics of both catalyst classes, synthesizing data from standardized organocatalytic Mannich reactions between ketones and α-imino esters.

Feature / Metric(S)-Proline(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid
Carboxylate Position C2 (α-amino acid)C3 (β-amino acid analog)
Steric Shielding Minimal (unsubstituted ring)High (C4-Isobutyl group)
Mannich Selectivity Syn-selectiveAnti-selective
Diastereomeric Ratio (dr) Typically >90:10 (syn:anti)Up to 99:1 (anti:syn)
Enantiomeric Excess (ee) 80 - 99%>95%
Primary Application Aldol/Mannich Catalysis, PeptidesAnti-Mannich Catalysis, GABA Analogs

Self-Validating Experimental Protocol: Asymmetric anti-Mannich Reaction

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. The physical isolation of the product combined with orthogonal analytical techniques ensures that the mechanistic hypothesis (steric shielding yielding anti-products) is empirically proven in every run.

Materials:

  • Ketone donor (1.0 mmol)

  • α-Imino ester acceptor (0.5 mmol)

  • (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid (10-20 mol%)

  • Solvent (e.g., anhydrous CH₂Cl₂, 2.0 mL)

Step-by-Step Methodology:

  • Catalyst-Substrate Assembly : In a flame-dried round-bottom flask, dissolve the ketone donor and the α-imino ester in anhydrous CH₂Cl₂. Add 10-20 mol% of the (3S,4S)-4-isobutylpyrrolidine-3-carboxylic acid catalyst.

    • Causality: The substoichiometric catalyst loading is sufficient because the secondary amine efficiently forms the reactive enamine intermediate, while the C3-carboxylate activates the imine.

  • Reaction Execution : Stir the mixture at 0 °C to room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a UV lamp and ninhydrin stain.

  • Quench & Extraction : Once the imine is consumed, quench the reaction by adding 5 mL of aqueous brine. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Chromatographic Purification : Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient) to isolate the pure anti-Mannich adduct.

  • Analytical Validation :

    • Diastereomeric Ratio (dr): Analyze the crude mixture via ¹H NMR spectroscopy. The coupling constants of the α- and β-protons will confirm the anti configuration.

    • Enantiomeric Excess (ee): Dissolve the purified product in HPLC-grade isopropanol/hexane and analyze via Chiral HPLC to validate the enantioselectivity (>95% ee expected).

Workflow Step1 1. Reagent Assembly Ketone (1.0 eq), Imine (0.5 eq), Catalyst (10-20 mol%) in Solvent Step2 2. Enamine Formation & Reaction Stir at 0°C to RT. Monitor conversion via TLC. Step1->Step2 Step3 3. Quench & Extraction Add aqueous Brine/H2O. Extract with EtOAc. Step2->Step3 Step4 4. Chromatographic Purification Flash Silica Gel Chromatography to isolate pure adduct. Step3->Step4 Step5 5. Analytical Validation 1H NMR (dr determination) Chiral HPLC (ee determination) Step4->Step5

Self-validating experimental workflow for asymmetric organocatalytic Mannich reactions.

Conclusion

While (S)-proline remains a foundational tool in organic synthesis, (3S,4S)-4-isobutylpyrrolidine-3-carboxylic acid offers a sophisticated structural upgrade for specialized applications. By leveraging the C3-carboxylate and the steric bulk of the C4-isobutyl group, researchers can reliably invert stereochemical outcomes to access anti-Mannich products and develop novel, conformationally restricted neurotherapeutics.

References

  • Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions: Importance of the 3-Acid Group on Pyrrolidine for Stereocontrol. Journal of the American Chemical Society.
  • A Comparative Guide to (R)- and (S)
  • Branched alkyl pyrrolidine-3-carboxylic acids (WO2000015611A1).

Sources

Validating Chiral Purity of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic Acid via LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of validating the chiral purity of complex zwitterionic building blocks. (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid is a highly specific chiral intermediate often utilized in peptidomimetic drug design. Because its structure features two stereocenters (yielding four potential stereoisomers) and a zwitterionic backbone (a secondary pyrrolidine amine and a carboxylic acid), standard reversed-phase chromatography fails to retain or resolve these highly polar isomers without ion-pairing agents that severely suppress electrospray ionization (ESI) MS signals.

This guide objectively compares the two most robust LC-MS methodologies for this compound: Direct Separation using Zwitterionic Chiral Stationary Phases (CSPs) and Indirect Separation via Pre-column Chiral Derivatization.

Methodological Landscape & Workflow

To achieve baseline resolution of the (3S,4S) target from its (3R,4R) enantiomer and its (3S,4R)/(3R,4S) diastereomers, we must manipulate either the stationary phase or the analyte's chemical structure.

Workflow Start Analyte: (3S,4S)-4-Isobutylpyrrolidine- 3-carboxylic acid Direct Direct Separation (Zwitterionic CSP) Start->Direct Intact Analysis Indirect Indirect Separation (Chiral Derivatization) Start->Indirect Chemical Tagging ZWIX CHIRALPAK ZWIX(+) Double Ion-Pairing Direct->ZWIX Deriv Derivatization with (S)-PMP Diastereomer Formation Indirect->Deriv LCMS1 LC-ESI-MS/MS (MRM Mode) ZWIX->LCMS1 LCMS2 RPLC-ESI-MS/MS (MRM Mode) Deriv->LCMS2 Validation Chiral Purity Validation (% ee & Diastereomeric Excess) LCMS1->Validation LCMS2->Validation

Fig 1: LC-MS workflows for chiral validation of zwitterionic pyrrolidine derivatives.

Approach A: Direct Analysis via Zwitterionic CSPs

This method utilizes cinchona alkaloid-derived columns, such as CHIRALPAK ZWIX(+). The chiral selector incorporates both a weak anion exchange (WAX) site and a strong cation exchange (SCX) site. This perfectly matches the zwitterionic nature of the pyrrolidine-3-carboxylic acid, enabling a synergistic double ion-pairing mechanism [1].

Approach B: Indirect Analysis via Chiral Derivatization

While direct analysis is faster, zwitterions can suffer from poor ionization efficiency in ESI-MS due to their neutral overall charge state in certain pH ranges. Derivatizing the carboxylic acid with an enantiopure reagent like (S)(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine ((S)-PMP) introduces a permanently basic tertiary amine moiety, drastically enhancing positive-ion ESI response [2]. The resulting diastereomers are then separated on a standard, high-efficiency C18 column.

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics of both approaches when applied to pyrrolidine-3-carboxylic acid derivatives.

Performance MetricDirect LC-MS (ZWIX CSP)Indirect LC-MS ((S)-PMP Derivatization)
Separation Mechanism Double ion-pairing (Intact zwitterion)Diastereomer formation (Reversed-phase)
Sample Prep Time < 5 minutes (Dilute & Shoot)~90 minutes (Reaction + Quenching)
MS Sensitivity (LOD) Moderate (~1.0 - 5.0 ng/mL)Ultra-High (< 0.1 ng/mL)
Stereoisomer Resolution Good ( Rs​ > 1.5)Excellent ( Rs​ > 2.5)
Elution Order Control Yes (Switch to ZWIX(-) column)No (Fixed by the C18 stationary phase)
Primary Application High-throughput process monitoringUltra-trace impurity profiling in bio-matrices

Step-by-Step Experimental Methodologies

To ensure scientific integrity, both protocols below are designed as self-validating systems . Every analytical run must prove its own efficacy before sample data is accepted.

Protocol 1: Direct LC-MS using CHIRALPAK ZWIX(+)

Causality behind the conditions: Amino acids are poorly soluble in the non-polar solvents typically used in normal-phase chiral LC. We use a protic solvent (Methanol) with a slight amount of water (2%) to solubilize the analyte and facilitate the double ion-pairing mechanism. Ammonium formate and formic acid act as volatile buffers to control the ionization state of both the stationary phase and the analyte without suppressing the MS signal [3].

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare a mixture of Methanol/Water (98:2, v/v). Add 25 mM ammonium formate and 0.1% formic acid. Sonicate to degas.

  • Column Equilibration: Install a CHIRALPAK ZWIX(+) column (150 × 3.0 mm, 3 µm). Equilibrate at a flow rate of 0.4 mL/min at 25 °C for at least 30 minutes.

  • Self-Validation (System Suitability Test): Inject a 100 ng/mL standard containing a racemic mixture of all four stereoisomers ((3S,4S), (3R,4R), (3S,4R), (3R,4S)).

    • Acceptance Criteria: The chromatogram must show four distinct peaks with a resolution ( Rs​ ) > 1.5 between the critical pair. If Rs​ < 1.5, adjust the water content slightly (1-3%) to tune the ion-pairing strength.

  • Sample Analysis: Dilute the (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid sample to 10 µg/mL in the mobile phase. Inject 2 µL into the LC-MS/MS.

  • Detection: Operate the mass spectrometer in positive ESI mode. Monitor the specific MRM transition for the protonated parent ion [M+H]+ to its dominant fragment (likely the loss of the carboxylic acid group, [M+H−HCOOH]+ ).

Protocol 2: Indirect LC-MS using (S)-PMP Derivatization

Causality behind the conditions: The coupling reaction requires activation of the carboxylic acid. We use 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP) as coupling agents because they operate efficiently under mild conditions, preventing the epimerization (racemization) of the chiral centers that often occurs with harsher coupling reagents like EDC/HOBt [2].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a derivatization cocktail in anhydrous acetonitrile containing 10 mM (S)-PMP, 20 mM TPP, and 20 mM DPDS.

  • Derivatization Reaction: Mix 50 µL of the sample (dissolved in acetonitrile) with 50 µL of the derivatization cocktail. Incubate the mixture at 60 °C for 60 minutes.

  • Quenching & Self-Validation (Blank Check): Quench the reaction by adding 100 µL of water.

    • Self-Validation: Run a "Reagent Blank" (cocktail + water, no analyte) to ensure the (S)-PMP reagent does not contain trace enantiomeric impurities that could mimic the (3R,4R) impurity.

  • Chromatographic Separation: Inject 1 µL onto a standard C18 column (e.g., Waters Acquity BEH C18, 100 × 2.1 mm, 1.7 µm).

  • Gradient Elution: Use Mobile Phase A (Water + 0.1% formic acid) and Mobile Phase B (Acetonitrile + 0.1% formic acid). Run a gradient from 5% B to 60% B over 10 minutes at 0.3 mL/min.

  • Detection: Monitor the highly responsive [M+H]+ of the derivatized diastereomer in positive ESI mode. Calculate the diastereomeric excess (de%) to validate the chiral purity of the original sample.

References

  • Zwitterionic Chiral Stationary Phases Based on Cinchona and Chiral Sulfonic Acids for the Direct Stereoselective Separation of Amino Acids and Other Amphoteric Compounds PubMed (National Institutes of Health)[Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research PMC (National Institutes of Health)[Link]

  • Synergistic Effects on Enantioselectivity of Zwitterionic Chiral Stationary Phases for Separations of Chiral Acids, Bases, and Amino Acids by HPLC Analytical Chemistry (ACS Publications)[Link]

Benchmarking Catalytic Efficiency: A Comparative Guide to (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic Acid and its Analogs in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the catalytic efficiency of 4-substituted pyrrolidine-3-carboxylic acids, with a particular focus on the potential performance of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid. While direct experimental data for this specific catalyst is not extensively available in peer-reviewed literature, this document synthesizes findings from closely related analogs to project its efficacy and guide future experimental design. We will delve into the mechanistic underpinnings of this class of organocatalysts, present comparative data from established benchmarks, and provide detailed experimental protocols for performance evaluation.

Introduction: The Rise of Proline-Derived Organocatalysts

The field of asymmetric organocatalysis has witnessed exponential growth, with proline and its derivatives emerging as a cornerstone for stereoselective carbon-carbon bond formation.[1][2] These small, chiral organic molecules offer a green and efficient alternative to traditional metal-based catalysts, operating under mild reaction conditions. (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid, a derivative of β-proline, belongs to this promising class of catalysts. Its structural rigidity and the presence of both a secondary amine and a carboxylic acid moiety are key to its catalytic activity, enabling it to mimic the function of natural aldolase enzymes.[2]

The core catalytic cycle, particularly in the context of an asymmetric aldol reaction, involves the formation of a nucleophilic enamine intermediate from a ketone and the secondary amine of the catalyst. The chiral environment of the catalyst then directs the stereoselective attack of this enamine onto an aldehyde. The carboxylic acid group plays a crucial role in activating the aldehyde through hydrogen bonding and in the subsequent hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst.

The Influence of 4-Substitution on Catalytic Performance

The substitution at the C4 position of the pyrrolidine ring is a critical design element for tuning the catalyst's performance. The size and nature of this substituent can significantly impact the steric environment of the catalytic pocket, thereby influencing the diastereoselectivity and enantioselectivity of the reaction.

While specific data for the isobutyl-substituted derivative is scarce, studies on other 4-alkyl-substituted pyrrolidine-3-carboxylic acids can provide valuable insights. It is hypothesized that the isobutyl group in (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid would create a specific steric bias, potentially favoring the formation of one diastereomer over the other and enhancing facial discrimination in the transition state.

Comparative Analysis of Catalytic Efficiency in the Asymmetric Aldol Reaction

To provide a tangible benchmark, we will consider the well-established asymmetric aldol reaction between p-nitrobenzaldehyde and cyclohexanone. The following table summarizes representative data for L-proline and other relevant proline derivatives, offering a baseline for evaluating the potential of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid.

CatalystReaction ConditionsYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
L-Proline DMSO, rt, 4h9799:1 (anti:syn)99List et al. (2000)
(S)-β-Proline DMSO, rt, 24h68-77Notz & List (2000)
(2S,4R)-4-OH-Proline DMSO, rt, 24h9595:5 (anti:syn)98Córdova et al. (2002)
Hypothesized Performance of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid To be determinedHighPotentially high anti-selectivityPotentially high-

Rationale for Hypothesized Performance: Based on the structure-activity relationships observed in proline-based catalysts, the isobutyl group at the C4 position is expected to enhance the steric bulk around the catalytic site. This could lead to improved facial discrimination of the enamine, potentially resulting in high enantioselectivity. The trans relationship between the isobutyl and carboxylic acid groups might also influence the diastereoselectivity, likely favoring the anti product, which is common for many proline-derived catalysts in this reaction.

Experimental Workflow for Benchmarking

To empirically determine the catalytic efficiency of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid, the following experimental workflow is recommended.

G cluster_prep Catalyst & Reagent Preparation cluster_reaction Asymmetric Aldol Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_cat Prepare stock solution of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid reaction_setup Combine reactants and catalyst in a suitable solvent (e.g., DMSO) prep_cat->reaction_setup prep_reagents Purify and prepare solutions of p-nitrobenzaldehyde and cyclohexanone prep_reagents->reaction_setup stir Stir at controlled temperature (e.g., room temperature) reaction_setup->stir monitor Monitor reaction progress by TLC or GC stir->monitor quench Quench the reaction monitor->quench extract Extract with an organic solvent quench->extract purify Purify the product by column chromatography extract->purify yield Determine the isolated yield purify->yield dr Determine diastereomeric ratio by ¹H NMR purify->dr ee Determine enantiomeric excess by chiral HPLC purify->ee

Caption: A typical experimental workflow for benchmarking the catalytic efficiency of a novel organocatalyst in an asymmetric aldol reaction.

Detailed Experimental Protocol:

Materials:

  • (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid (Catalyst)

  • p-Nitrobenzaldehyde

  • Cyclohexanone

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of p-nitrobenzaldehyde (0.5 mmol) in DMSO (1.0 mL) is added cyclohexanone (2.0 mmol, 4 eq.).

  • (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid (0.05 mmol, 10 mol%) is then added in one portion.

  • The reaction mixture is stirred at room temperature and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the aldol product.

  • The isolated yield is calculated.

  • The diastereomeric ratio is determined by ¹H NMR analysis of the purified product.

  • The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mechanistic Considerations and the Role of the Catalyst Structure

The stereochemical outcome of the reaction is determined in the transition state of the C-C bond formation. The generally accepted model for proline-catalyzed aldol reactions involves a Zimmerman-Traxler-like transition state.

G cluster_catalytic_cycle Catalytic Cycle of Proline-type Catalysts Catalyst (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone (e.g., Cyclohexanone) TransitionState Stereodetermining Transition State Enamine->TransitionState + Aldehyde Aldehyde Aldehyde (e.g., p-Nitrobenzaldehyde) Aldehyde->TransitionState Iminium Iminium Ion TransitionState->Iminium Product Aldol Product Iminium->Product + H₂O Product->Catalyst - Catalyst (regenerated)

Caption: A simplified representation of the catalytic cycle for a proline-derived catalyst in an asymmetric aldol reaction.

The isobutyl group at the C4 position of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid is expected to play a crucial role in organizing this transition state. By projecting into the space around the enamine, it can effectively shield one face of the enamine from the approaching aldehyde, thereby dictating the stereochemistry of the newly formed stereocenters.

Conclusion and Future Outlook

(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid represents a structurally intriguing organocatalyst with high potential for asymmetric synthesis. While direct comparative data is currently limited, analysis of related 4-substituted β-proline derivatives suggests that the isobutyl group could significantly enhance stereoselectivity. The provided experimental protocol offers a robust framework for its evaluation.

Future research should focus on the systematic investigation of a series of 4-alkyl-substituted pyrrolidine-3-carboxylic acids to establish a clear structure-activity relationship. This will not only elucidate the specific benefits of the isobutyl substituent but also pave the way for the rational design of even more efficient and selective organocatalysts for a broad range of asymmetric transformations.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]

  • Notz, W., & List, B. (2000). Catalytic asymmetric synthesis of anti-1, 2-diols. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]

  • Proline organocatalysis. In Wikipedia. [Link]

  • Alcaide, B., Almendros, P., & Luna, A. (2006). Proline-Catalyzed Diastereoselective Direct Aldol Reaction between 4-Oxoazetidine-2-carbaldehydes and Ketones. The Journal of Organic Chemistry, 71(13), 4818-4824. [Link]

  • Córdova, A., Notz, W., Zhong, G., Betancort, J. M., & Barbas III, C. F. (2002). A highly enantioselective amino acid-catalyzed direct asymmetric aldol reaction of ketones with aldehydes. Journal of the American Chemical Society, 124(9), 1842-1843. [Link]

Sources

Safety Operating Guide

(3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Guide: (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers and drug development professionals with the critical safety, handling, and disposal protocols for (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid. Rather than simply listing compliance steps, this guide explains the chemical causality behind each requirement, ensuring your laboratory maintains a self-validating safety ecosystem.

Part 1: Chemical Profile & Quantitative Data

Before initiating any operational workflow, it is critical to understand the physical and chemical parameters of the compound. The chiral nature and functional groups of this molecule dictate its reactivity and subsequent disposal requirements.

ParameterValue
Chemical Name (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid
CAS Registry Number 261896-40-6[1]
Molecular Formula C9H17NO2[2]
Molecular Weight 171.24 g/mol [2]
Appearance White to off-white solid powder[2]
Stereochemistry Chiral, (3S,4S)[2]
Storage Conditions Cool, dry, well-ventilated; strictly isolated from oxidizers[2]

Part 2: Mechanistic Hazard Assessment

Understanding the intrinsic hazards of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid is essential for designing effective containment strategies.

  • Tissue Irritation & Basicity: The pyrrolidine ring contains a secondary amine. Because amines are basic and nucleophilic, exposure to the compound can disrupt cellular membranes, leading to serious eye damage and severe skin irritation[3].

  • Aerosolization Risk: As a fine powder, the compound poses a significant respiratory hazard. Inhalation of the dust can cause acute respiratory tract irritation[4].

  • Combustion Byproducts: If subjected to high heat or uncontrolled fire, the nitrogen-containing ring and carboxylic acid moiety decompose exothermically. This thermal breakdown releases highly toxic carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[5].

Part 3: Operational Handling Protocol

To mitigate the hazards outlined above, implement the following step-by-step handling methodology. Every step is designed to break the chain of exposure causality.

  • Step 1: Environmental Engineering Controls

    • Action: Conduct all weighing, dissolution, and transfer operations exclusively inside a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).

    • Causality: Local exhaust ventilation captures aerosolized particulates at the source, preventing the inhalation of basic amine dust and mitigating respiratory tract irritation[4].

  • Step 2: Personal Protective Equipment (PPE) Deployment

    • Action: Equip operators with nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and OSHA-compliant safety goggles (per 29 CFR 1910.133)[3].

    • Causality: Goggles and chemical barriers prevent the basic pyrrolidine compound from making contact with the moisture in the eyes or skin, averting irreversible corneal damage and contact dermatitis[3].

  • Step 3: Mechanical Handling

    • Action: Utilize grounded, non-sparking spatulas for material transfer. Avoid rapid, sweeping motions.

    • Causality: Minimizing static discharge and mechanical agitation prevents the ignition of suspended organic dust clouds, neutralizing the risk of deflagration.

Part 4: Spill Containment & Decontamination Workflow

In the event of an accidental release, immediate and structured containment is required to prevent environmental contamination and personnel exposure.

SpillWorkflow A Spill Detected: (3S,4S)-4-Isobutylpyrrolidine- 3-carboxylic acid B Isolate Area & Don Appropriate PPE A->B C Contain Spill: Apply Inert Absorbent B->C D Mechanical Collection: Use Non-Sparking Tools C->D E Seal in Compatible Hazardous Waste Container D->E F Label per OSHA/EPA (40 CFR 261) E->F G Transfer to Regulated Incineration Facility F->G

Workflow for containment and EPA-compliant disposal of pyrrolidine derivative spills.

Part 5: Comprehensive Disposal Plan

Under US EPA guidelines (40 CFR 261.3), discarded (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid must be evaluated and strictly managed as hazardous waste[4]. Aqueous disposal (flushing down the drain) is strictly prohibited due to the risk of aquatic toxicity.

  • Step 1: Waste Characterization & Segregation

    • Action: Collect all residual solid, contaminated weighing paper, empty vials, and used PPE. Isolate this waste from strong oxidizing agents (e.g., nitric acid, peroxides) and strong acids.

    • Causality: Pyrrolidine derivatives are highly incompatible with strong oxidizers[3]. Segregating this waste prevents spontaneous, heat-generating (exothermic) reactions within the waste accumulation area.

  • Step 2: Primary Containment

    • Action: Transfer all solid waste into a High-Density Polyethylene (HDPE) or amber glass container. Ensure the cap is hermetically sealed.

    • Causality: HDPE and glass are chemically inert to weak organic acids and basic amines. A tight seal prevents moisture ingress, which could otherwise degrade the compound and cause dangerous pressure buildup[2].

  • Step 3: Regulatory Labeling

    • Action: Affix a GHS-compliant hazardous waste label immediately upon placing the first drop of waste into the container. The label must explicitly state "Hazardous Waste: Contains Pyrrolidine Derivative (Toxic/Irritant)" and include the date of initial accumulation.

    • Causality: Proper identification guarantees compliance with EPA regulations and informs downstream handlers of the specific eye and respiratory hazards[4].

  • Step 4: Thermal Destruction (Incineration)

    • Action: Dispatch the sealed containers to an EPA-approved, regulated chemical waste incineration facility[6].

    • Causality: Incineration is the only self-validating disposal method for this compound. High-temperature incineration (>1000°C) completely oxidizes the organic framework. Because combustion generates toxic nitrogen oxides (NOx)[5], regulated facilities utilize specialized exhaust scrubbers to neutralize the NOx before release, thereby preventing atmospheric contamination and completing the safety lifecycle.

References

  • Sinochem Nanjing Corporation. "(3S,4S)-4-Isobutylpyrrolidine-3-Carboxylic Acid". [Link]

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs". [Link]

Sources

Personal protective equipment for handling (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid

Introduction

As a Senior Application Scientist, I frequently consult with drug development teams utilizing unnatural amino acids for peptidomimetic synthesis. (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid (CAS: 1373918-12-1) is a highly specialized chiral building block[1]. While its unique stereochemistry is invaluable for designing sterically constrained peptide therapeutics, its physicochemical properties demand rigorous laboratory safety protocols.

Supplied typically as a white to off-white powder or crystalline solid, this compound presents specific handling challenges[1]. It is a zwitterionic molecule that can form fine, electrostatically charged dusts. According to globally harmonized system (GHS) classifications for structurally similar pyrrolidine-3-carboxylic acid derivatives, it acts as a skin irritant (H315), a serious eye irritant (H319), and a respiratory tract irritant (H335)[2][3].

This guide provides a self-validating, step-by-step operational framework for the safe handling, transfer, and disposal of this chemical.

Hazard Assessment and Causality

Understanding the why behind safety protocols ensures higher compliance and better risk mitigation.

  • Electrostatic Dispersion: Unnatural amino acids often hold static charges. When opening a plastic or glass vial, the powder can aerosolize instantly. This physical state directly dictates the need for anti-static handling tools and rigorous respiratory protection[4].

  • Mucous Membrane Reactivity: The carboxylic acid and secondary amine functional groups can interact aggressively with the moisture in ocular and respiratory tissues, causing acute irritation upon contact[2].

  • Chiral Purity Preservation: Beyond human safety, the compound must be protected from ambient moisture, heat, and strong oxidizing agents to prevent racemization or chemical degradation[1].

Required Personal Protective Equipment (PPE) Matrix

To mitigate the identified hazards, the following PPE must be worn before handling the chemical.

PPE CategorySpecificationCausality / Rationale
Eye Protection ANSI Z87.1 tight-fitting safety gogglesMitigates H319 (Serious Eye Irritation) from airborne particulates. Standard safety glasses with side shields are insufficient for fine powders[3].
Hand Protection Nitrile gloves (minimum 4 mil thickness)Prevents H315 (Skin Irritation). Nitrile offers superior chemical resistance to amino acid derivatives compared to standard latex[4].
Body Protection Flame-resistant (FR) or standard cotton lab coatProtects against accidental spills and the electrostatic adherence of the powder to street clothing[3].
Respiratory N95/EN149 FFP2 respirator (if handled outside a hood)Prevents H335 (Respiratory Irritation) caused by the aerosolization of fine powder. Positive-pressure respirators may be required for bulk handling[2][3].

Mechanistic Hazard Mitigation Workflow

The following diagram illustrates the logical relationship between the physical hazards of (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid and the required mitigation strategies.

HazardMitigation Hazard Hazard Source: (3S,4S)-4-Isobutylpyrrolidine- 3-carboxylic acid (Solid) EyeRisk Ocular Irritation (H319) Hazard->EyeRisk SkinRisk Dermal Contact (H315) Hazard->SkinRisk InhaleRisk Dust Inhalation (H335) Hazard->InhaleRisk EyePPE Safety Goggles / Face Shield EyeRisk->EyePPE Mitigated by SkinPPE Nitrile Gloves & Lab Coat SkinRisk->SkinPPE Mitigated by InhalePPE Fume Hood / N95 Respirator InhaleRisk->InhalePPE Mitigated by SafeState Safe Operational State EyePPE->SafeState SkinPPE->SafeState InhalePPE->SafeState

Hazard mitigation pathway for handling (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid.

Operational Workflow & Handling Protocol

This self-validating protocol ensures both operator safety and the chemical integrity of the reagent.

Phase 1: Pre-Operational Setup

  • Environment Validation: Ensure the chemical fume hood is operational.

    • Validation Step: Check the magnehelic gauge to confirm a face velocity between 80–120 feet per minute (fpm) before initiating any work.

  • Tool Preparation: Gather an anti-static micro-spatula, a pre-tared anti-static weigh boat, and the reaction vessel.

    • Causality: Static electricity can cause the powder to "jump," leading to inaccurate mass measurements and contamination of the workspace.

  • PPE Verification: Don nitrile gloves, lab coat, and safety goggles. Inspect gloves for micro-tears[4].

Phase 2: Weighing and Transfer

  • Vial Equilibration: If the chemical was stored at 2-8°C, allow the sealed amber vial to reach room temperature inside a desiccator before opening[1].

    • Causality: Opening a cold vial exposes the hygroscopic powder to ambient humidity, causing condensation and subsequent degradation of the chiral center.

  • Dispensing: Open the vial strictly inside the fume hood. Slowly transfer the required mass using the anti-static spatula to avoid dust formation[2].

  • Sealing: Immediately flush the source vial with inert gas (Argon or Nitrogen) and seal tightly to protect the remaining stock from air and moisture[1].

Phase 3: Reaction Integration

  • Solubilization: Dissolve the weighed powder in the appropriate organic solvent (e.g., DMF or DCM for peptide coupling) inside the fume hood.

  • Transfer: Once in solution, the inhalation hazard is neutralized. The solution can now be safely transferred to the primary reaction apparatus using a sealed syringe or addition funnel.

Spill Response & Waste Disposal Plan

Even with meticulous planning, accidental spills occur. Execute the following steps immediately if the solid is spilled.

Solid Spill Cleanup Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Suppress Dust: Do not dry sweep the powder, as this will aerosolize the irritant[4]. Gently cover the spill with a damp absorbent pad (using water or a compatible solvent like ethanol).

  • Collect: Use a plastic scoop (avoid metal if spark hazards exist with co-solvents) to transfer the dampened material into a rigid, sealable hazardous waste container[4].

  • Decontaminate: Wash the affected surface thoroughly with soap and water, followed by an ethanol wipe[3][4].

Disposal Plan:

  • Classification: Unused or spilled (3S,4S)-4-Isobutylpyrrolidine-3-carboxylic acid must be treated as hazardous organic solid waste.

  • Containment: Place in a clearly labeled, tightly sealed chemical-resistant container[1].

  • Routing: Dispose of via a certified institutional hazardous waste management program. Do not flush down the sink or discard in standard biohazard or municipal trash[4].

References

  • Title: (3S,4S)
  • Source: fishersci.
  • Source: chemicalbook.
  • Title: (R)

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。